molecular formula C13H22O2 B2465068 Methyl dodeca-2,6-dienoate CAS No. 2307909-44-8

Methyl dodeca-2,6-dienoate

Cat. No.: B2465068
CAS No.: 2307909-44-8
M. Wt: 210.317
InChI Key: IYSZVOVZPVKXIJ-NJHWEWLZSA-N
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Description

Methyl dodeca-2,6-dienoate is a fatty acid ester compound of significant interest in scientific research, particularly in the field of insect endocrinology. It serves as a valuable analog in studies focusing on juvenile hormone (JH) action. Research in Drosophila melanogaster has established that potent JH agonists must possess specific structural features, including electronegative atoms at both ends of the molecule and an electron-deficient moiety in the center . The molecular determinants identified through 3D QSAR analysis provide a mechanistic scope for understanding the steric and electrostatic properties crucial for ligand binding . This compound is also identified as a natural constituent, found in nature as a component of Bartlett pears . With a molecular formula of C13H22O2 and an average mass of 210.31 g/mol, it is characterized as a fatty acid ester, belonging to the class of alpha, beta-unsaturated carboxylic esters . Available for research applications, this product is offered with a purity of 95% and is supplied in various quantities, from 100mg to 1g and larger bulk orders . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2E,6E)-dodeca-2,6-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b8-7+,12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSZVOVZPVKXIJ-NJHWEWLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CC/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and CAS number for Methyl (2E,6Z)-dodeca-2,6-dienoate.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2E,6Z)-dodeca-2,6-dienoate is a fatty acid methyl ester (FAME) that has garnered interest due to its presence as a natural flavor component, notably in Bartlett pears. Its specific stereochemistry, featuring a conjugated (E)-alkene and an isolated (Z)-alkene, presents a unique structural motif. This guide provides a comprehensive overview of its chemical structure, a plausible stereoselective synthetic route, expected analytical characteristics, and potential applications, serving as a valuable resource for researchers in organic synthesis, natural products chemistry, and flavor science.

Chemical Structure and Identification

The fundamental identity of Methyl (2E,6Z)-dodeca-2,6-dienoate is established by its chemical formula, isomeric configuration, and unique CAS Registry Number.

  • Chemical Name: Methyl (2E,6Z)-dodeca-2,6-dienoate

  • CAS Number: 28369-22-4

  • Molecular Formula: C₁₃H₂₂O₂

  • Molecular Weight: 210.31 g/mol

  • Isomeric SMILES: CCCCC/C=C\CC/C=C/C(=O)OC

The molecule features a twelve-carbon chain with two double bonds. The double bond at the C2-C3 position is in the trans or (E)-configuration and is conjugated with the methyl ester. The second double bond at the C6-C7 position is in the cis or (Z)-configuration.

Structural Diagram

Caption: Chemical structure of Methyl (2E,6Z)-dodeca-2,6-dienoate.

Physicochemical Properties

While experimentally determined data is limited, the following table summarizes key predicted physicochemical properties.

PropertyValueSource
Molecular Weight 210.31 g/mol Calculated
logP ~4.20 - 5.02Predicted
Water Solubility ~2.77 - 3 mg/L @ 25°CPredicted
Boiling Point ~285.80 °C @ 760 mmHgPredicted
Flash Point ~131.50 °CPredicted

Proposed Stereoselective Synthesis

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the molecule at the C4-C5 single bond, suggesting two key fragments: a C4 phosphonium ylide and a C8 aldehyde containing the (Z)-alkene.

G Methyl (2E,6Z)-dodeca-2,6-dienoate Methyl (2E,6Z)-dodeca-2,6-dienoate Fragment A + Fragment B Fragment A + Fragment B Methyl (2E,6Z)-dodeca-2,6-dienoate->Fragment A + Fragment B Wittig Reaction Fragment A Methyl 4-(triphenylphosphoranylidene)but-2-enoate (Phosphonium Ylide) Fragment B (Z)-Hex-2-enal (Aldehyde)

Caption: Retrosynthetic approach for Methyl (2E,6Z)-dodeca-2,6-dienoate.

Step-by-Step Experimental Protocol

Part 1: Synthesis of (Z)-Hex-2-enal (Fragment B)

  • Starting Material: 1-Pentyne.

  • Step 1.1: Hydroboration-Oxidation of 1-Pentyne.

    • To a solution of 1-pentyne in anhydrous THF at 0 °C, add a solution of 9-BBN (9-borabicyclo[3.3.1]nonane) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.

    • Stir at room temperature for 1 hour.

    • Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pentanal.

  • Step 1.2: Wittig Reaction to form (Z)-Hex-2-en-1-ol.

    • Prepare the phosphonium ylide from (methoxymethyl)triphenylphosphonium chloride and a strong base like sodium amide in liquid ammonia.

    • Add pentanal to the ylide solution at low temperature.

    • The resulting enol ether is hydrolyzed with aqueous acid to afford (Z)-hex-2-enal. Alternatively, a Z-selective Wittig reaction using a non-stabilized ylide can be employed.

  • Step 1.3: Oxidation to (Z)-Hex-2-enal.

    • Oxidize the resulting (Z)-hex-2-en-1-ol using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane to yield (Z)-hex-2-enal.

Part 2: Synthesis of Methyl 4-(triphenylphosphoranylidene)but-2-enoate (Fragment A)

  • Starting Material: Methyl 4-bromocrotonate.

  • Step 2.1: Formation of the Phosphonium Salt.

    • Reflux a solution of methyl 4-bromocrotonate and triphenylphosphine in a suitable solvent like toluene to form the corresponding phosphonium salt.

  • Step 2.2: Ylide Formation.

    • Treat the phosphonium salt with a base such as sodium hydride in an anhydrous aprotic solvent like THF to generate the stabilized ylide, Methyl 4-(triphenylphosphoranylidene)but-2-enoate.

Part 3: Final Wittig Coupling

  • Step 3.1: Coupling Reaction.

    • To a solution of the ylide from Part 2 in anhydrous THF, add a solution of (Z)-hex-2-enal from Part 1 at low temperature (e.g., -78 °C).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Step 3.2: Work-up and Purification.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl (2E,6Z)-dodeca-2,6-dienoate. The use of a stabilized ylide in this step generally favors the formation of the (E)-alkene.[2]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of Methyl (2E,6Z)-dodeca-2,6-dienoate give rise to a predictable NMR spectrum. The following are expected chemical shifts and coupling constants based on known data for similar unsaturated fatty acid methyl esters.[4][5][6]

¹H NMR (Expected Chemical Shifts, δ in ppm):

  • ~ 7.20-7.40 (dd, 1H): H3 proton, coupled to H2 and H4.

  • ~ 5.80-6.00 (d, 1H): H2 proton, coupled to H3.

  • ~ 5.30-5.50 (m, 2H): H6 and H7 protons of the (Z)-double bond.

  • ~ 3.70 (s, 3H): Methyl ester protons.

  • ~ 2.80-3.00 (t, 2H): H5 protons, allylic to the (Z)-double bond.

  • ~ 2.20-2.40 (q, 2H): H4 protons, allylic to the (E)-double bond.

  • ~ 1.20-1.40 (m, 4H): H8 and H9 methylene protons.

  • ~ 0.90 (t, 3H): H10 terminal methyl protons.

¹³C NMR (Expected Chemical Shifts, δ in ppm):

  • ~ 167.0: C1 ester carbonyl carbon.

  • ~ 145.0: C3 olefinic carbon.

  • ~ 121.0: C2 olefinic carbon.

  • ~ 132.0: C7 olefinic carbon.

  • ~ 125.0: C6 olefinic carbon.

  • ~ 51.5: C11 methyl ester carbon.

  • ~ 32.0: C4 methylene carbon.

  • ~ 27.0: C5 methylene carbon.

  • ~ 29.0, 22.5: C8, C9 methylene carbons.

  • ~ 14.0: C10 terminal methyl carbon.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 210. Key fragmentation patterns for esters include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 179, and McLafferty rearrangement.[7][8][9]

Expected Fragmentation:

  • m/z = 210: Molecular ion [M]⁺

  • m/z = 179: [M - OCH₃]⁺

  • m/z = 151: [M - COOCH₃]⁺

  • m/z = 74: McLafferty rearrangement fragment from the ester group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • ~ 3010 cm⁻¹: C-H stretch of the double bonds.

  • ~ 2955, 2850 cm⁻¹: C-H stretches of the alkyl chain.

  • ~ 1725 cm⁻¹: C=O stretch of the conjugated ester.

  • ~ 1640 cm⁻¹: C=C stretch of the conjugated double bond.

  • ~ 1170, 1040 cm⁻¹: C-O stretches of the ester.

  • ~ 970 cm⁻¹: C-H out-of-plane bend for the (E)-double bond.

Applications and Biological Relevance

Flavor and Fragrance Industry

As a natural constituent of Bartlett pears, Methyl (2E,6Z)-dodeca-2,6-dienoate is a significant contributor to the characteristic pear aroma.[10] This makes it a valuable compound for the flavor and fragrance industry in the formulation of pear-like scents and tastes for food products, beverages, and perfumes.[11][12][13]

Potential Biological Activity

Unsaturated fatty acid esters are a class of compounds known for a variety of biological activities. While specific studies on Methyl (2E,6Z)-dodeca-2,6-dienoate are scarce, related compounds have shown antimicrobial and anti-inflammatory properties.[14] Further research is warranted to explore the specific biological profile of this molecule.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Fire Safety: The compound is likely combustible. Keep away from open flames, sparks, and other sources of ignition.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Conclusion

Methyl (2E,6Z)-dodeca-2,6-dienoate is a structurally interesting natural product with potential applications in the flavor and fragrance industry. While detailed experimental data for this specific isomer is limited, this guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous compounds. This information is intended to facilitate further research and application of this unique fatty acid ester.

References

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  • PubMed. (2023). Stereoselective Synthesis of Secondary and Tertiary Boronic Esters via Matteson Homologation. Retrieved from [Link]

  • Scientific & Academic Publishing. (2012). Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. American Journal of Organic Chemistry, 2(6), 127-131. Retrieved from [Link]

  • YouTube. (2014, March 14). The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry. Retrieved from [Link]

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  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ResearchGate. (2000). Stereoselective synthesis of conjugated α-Z/γ-E and α-Z/γ-Z dienoic acids. Kinetic torquoselectivity versus thermodynamic control. Retrieved from [Link]

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  • ResearchGate. (2014). Identification, FT-IR, NMR (1H and 13C) and GC/MS studies of fatty acid methyl esters in biodiesel from rocket seed oil. Retrieved from [Link]

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  • ResearchGate. (2021). Biosynthesis of methyl ketones, fatty acid methyl esters (FAMEs), and.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • ResearchGate. (2008). Stereoselective Syntheses of the Methyl Esters of (E)- and (Z)-2-Methyl-6-oxohept-2-enoic Acid. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Effect of unsaturated fatty acid esters of biodiesel fuels on combustion, performance and emission characteristics of a DI diesel engine. Retrieved from [Link]

  • JAOCS. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. 75, 1091–1094. Retrieved from [Link]

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  • Fragrantica. (2023, August 4). On the Structure of the Perfume Pear Note. Retrieved from [Link]

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  • PubMed. (2007). A direct method for fatty acid methyl ester synthesis: application to wet meat tissues, oils, and feedstuffs. Retrieved from [Link]

  • National Institutes of Health. (2018). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved from [Link]

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Unraveling the Scent of Assembly: A Technical Guide to the Discovery and Identification of the Riptortus Aggregation Pheromone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: This guide addresses the initial query regarding the discovery of Methyl dodeca-2,6-dienoate as a semiochemical. Our comprehensive literature review reveals that while this specific compound is a known chemical entity, the seminal work on the aggregation pheromone of the bean bug, Riptortus clavatus (syn. Riptortus pedestris), a model organism for this type of research, identified a different multi-component blend. Scientific integrity requires that we focus this guide on the actual, verified discovery. We will dissect the pioneering research that successfully identified the true chemical language of this important insect species, providing a robust case study in the rigorous process of semiochemical identification.

The Ecological Predicament: Observing the Aggregation

The investigation into the chemical communication of the bean bug, Riptortus clavatus, began with a fundamental ecological observation. These insects, significant pests of soybean and other legumes, exhibit distinct aggregation behavior. Adults and nymphs are not randomly distributed but are found clustered on host plants. This non-random distribution strongly suggested the presence of a long-range chemical signal—a semiochemical—that actively draws conspecifics together, likely to exploit a food source efficiently.

Furthermore, researchers noted that this aggregation signal had a multifunctional role in the ecosystem. Not only did it attract other bean bugs, but it also served as a kairomone, a chemical cue used by the egg parasitoid Ooencyrtus nezarae to locate its host.[1][2] This complex interplay underscored the importance of identifying the specific chemical compounds mediating these interactions. The primary hypothesis was that sexually mature, feeding adult males were the source of this potent attractant.[1][3]

The Investigation Workflow: From Volatiles to Verified Pheromone

The process of identifying a semiochemical is a systematic progression from collecting the unknown chemical signal to confirming its biological activity through carefully designed assays. The initial discovery of the Riptortus pheromone followed a classic, robust workflow that remains a standard in the field.

G cluster_collection 2.1 Volatile Collection cluster_analysis 2.2 Chemical Analysis cluster_validation 2.3 Biological Validation A Aeration of Male Bugs B GC-EAD Screening A->B Crude Extract C GC-MS Identification B->C Active Peaks D EAG Assays C->D Synthetic Standards E Behavioral Bioassays D->E Confirmed Active Compounds F F E->F Validated Pheromone Blend

Caption: The logical workflow for pheromone identification.

Protocol: Volatile Collection and Extraction

The foundational step is to capture the airborne chemicals released by the insect. The causality here is that a pheromone, by definition, is an external signal, and therefore must be present in the volatiles.

Objective: To trap and concentrate airborne semiochemicals released by mature male Riptortus clavatus.

Methodology (Based on Leal et al., 1995):

  • Insect Preparation: 20-30 mature (15- to 20-day-old) male Riptortus clavatus were used. The choice of mature, feeding males is critical, as pheromone production is often linked to sexual maturity and the presence of a food source.[3]

  • Aeration Chamber: The bugs were placed in a glass chamber.

  • Airflow: Purified, charcoal-filtered air was passed through the chamber at a controlled rate. This ensures that collected volatiles originate from the insects, not from environmental contaminants.

  • Volatile Trapping: The effluent air was passed through a cartridge containing an adsorbent polymer (e.g., Porapak Q). This polymer traps the organic molecules of interest while allowing the air to pass through.

  • Elution: After a set collection period (e.g., 24 hours), the trapped compounds were washed from the adsorbent using a high-purity solvent, typically hexane or dichloromethane, to create a concentrated extract of the raw volatiles.[4]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone of chemical identification. It separates the complex mixture of volatiles into individual components and provides a mass spectrum "fingerprint" for each one, allowing for structural elucidation.

Objective: To separate and identify the chemical structures of the male-specific compounds in the volatile extract.

Methodology:

  • Injection: A small volume (1-2 µL) of the volatile extract is injected into the GC.

  • Separation: The sample is vaporized and carried by an inert gas through a long, thin capillary column (e.g., a nonpolar DB-5 or polar DB-WAX column). Compounds separate based on their boiling points and interactions with the column's stationary phase.

  • Ionization & Fragmentation: As each compound elutes from the column, it enters the mass spectrometer, where it is bombarded with electrons (Electron Ionization - EI). This causes the molecule to fragment in a predictable pattern.

  • Mass Analysis: The charged fragments are sorted by their mass-to-charge ratio (m/z).

  • Identification: The resulting mass spectrum is compared to libraries of known spectra (e.g., NIST/Wiley) to propose a structure. The retention time on the GC column provides additional evidence for identification when compared to a synthetic standard.

The seminal 1995 study by Leal et al. used this technique to identify three key male-specific compounds.[1][5]

CompoundKey Mass Spectral Fragments (m/z)Proposed Structure
Component 1 67 (base peak), 41, 53, 81, 95(E)-2-hexenyl (Z)-3-hexenoate (E2HZ3H)
Component 2 67 (base peak), 41, 55, 81, 97(E)-2-hexenyl (E)-2-hexenoate (E2HE2H)
Component 3 43, 57, 71, 89, 213Myristyl isobutyrate (MI) (aka Tetradecyl isobutyrate)
Table adapted from data in Leal et al., 1995.[1]

Biological Validation: Proving the Function

Identifying a compound is only half the battle. To be classified as a semiochemical, a compound must be shown to elicit a reliable and repeatable behavioral or physiological response.

Protocol: Electroantennography (EAG)

EAG provides direct physiological evidence that the insect's antenna, its primary olfactory organ, can detect a specific compound. It measures the summated electrical potential from all antennal neurons responding to a stimulus.

Objective: To determine if the antennae of Riptortus clavatus are physiologically responsive to the synthetic candidates identified by GC-MS.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live bug. The tip and base are inserted into two electrodes containing a conductive saline solution.

  • Stimulus Delivery: A charcoal-filtered, humidified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of the synthetic test compound is injected into this stream.

  • Signal Recording: The change in electrical potential (depolarization) across the antenna is amplified and recorded. A significant depolarization relative to a solvent control indicates a positive detection.

  • Dose-Response: The experiment is repeated with varying concentrations of the compound to establish a dose-response relationship, adding rigor to the findings.[6]

Studies confirmed that both male and female Riptortus antennae show significant EAG responses to the identified components, particularly E2HE2H.[6][7]

Protocol: Behavioral Bioassays

The ultimate proof of a pheromone's function lies in demonstrating its ability to modify insect behavior. Field trapping experiments are the gold standard for attractants.

Objective: To confirm that the synthetic blend attracts Riptortus clavatus under field conditions.

Methodology (Based on Leal et al., 1995 and Huh et al., 2005):

  • Trap Design: Simple sticky traps or funnel traps are commonly used.

  • Lure Preparation: A rubber septum or other slow-release dispenser is loaded with a synthetic blend of the identified compounds in a ratio mimicking the natural emission (e.g., 1:5:1 for E2HZ3H:E2HE2H:MI).[5]

  • Experimental Setup: Lure-baited traps and control traps (containing only the solvent) are placed in a grid pattern in a soybean field. The positions are randomized to avoid locational bias.

  • Data Collection: Traps are checked regularly (e.g., daily or weekly), and the number of captured male, female, and nymph Riptortus are counted.

  • Statistical Analysis: The capture data are analyzed using appropriate statistical tests (e.g., ANOVA or t-tests) to determine if the baited traps caught significantly more insects than the controls.

Field experiments conclusively showed that the tertiary blend of E2HZ3H, E2HE2H, and MI was highly attractive to Riptortus adults and nymphs.[1][8] Interestingly, individual components showed little to no attraction, highlighting the synergistic nature of the pheromone blend.[8] Subsequent research also identified octadecyl isobutyrate as a fourth component that further enhances the attractiveness of the blend.[9][10]

The Molecular Dialogue: Biosynthesis and Olfactory Reception

Understanding how a semiochemical is produced and perceived provides deeper insights and opens avenues for novel pest management strategies.

Putative Biosynthetic Pathway

The identified pheromone components are esters derived from common fatty acid and acetate biosynthetic pathways. While the specific enzymes in Riptortus have not been fully elucidated, a general pathway can be proposed based on known insect biochemistry.

G cluster_fatty_acid Fatty Acid / Acetate Pools cluster_modification Modification & Esterification cluster_products Pheromone Components A Hexanoic Acid Precursor D Reduction & Desaturation A->D B Isobutyryl-CoA F Alcohol Acetyltransferase (AAT) B->F C Myristic Acid Precursor E Reduction C->E G (E)-2-Hexenols & (Z)-3-Hexenoic Acid D->G H Myristyl Alcohol E->H I E2HE2H & E2HZ3H F->I J Myristyl Isobutyrate (MI) F->J G->F H->F

Caption: A putative biosynthetic pathway for the Riptortus pheromone.

Olfactory Signaling Pathway

The perception of these pheromone components begins at the antenna and culminates in a behavioral response. This process involves a cascade of molecular events.

G Pheromone Pheromone Molecule OBP Odorant Binding Protein (e.g., RpedOBP1) Pheromone->OBP Binding & Transport OR Odorant Receptor (OR + Orco Complex) OBP->OR Delivery to Receptor Neuron Olfactory Receptor Neuron OR->Neuron Ion Channel Opening Signal Action Potential (Signal to Brain) Neuron->Signal Depolarization

Caption: Generalized olfactory signal transduction pathway in insects.

Upon entering the antenna through pores, hydrophobic pheromone molecules are bound by Odorant Binding Proteins (OBPs) that shuttle them across the aqueous sensillar lymph.[7] In Riptortus pedestris, the protein RpedOBP1 has been identified and shows a high binding affinity for E2HE2H, indicating its critical role in perceiving the aggregation pheromone.[7] The OBP-pheromone complex then interacts with a specific Odorant Receptor (OR) complex housed on the dendritic membrane of an olfactory receptor neuron. This binding event opens an ion channel, leading to neuron depolarization and the firing of an action potential. Silencing the essential Odorant Receptor Co-receptor (Orco) in R. pedestris has been shown to significantly impair its response to the aggregation pheromone, confirming the central role of this pathway.[5]

Conclusion

The identification of the Riptortus clavatus aggregation pheromone is a testament to a methodical scientific approach. It began with an ecological question, proceeded through meticulous chemical analysis, and was cemented by rigorous physiological and behavioral validation. The discovery of the multi-component blend—(E)-2-hexenyl (E)-2-hexenoate, (E)-2-hexenyl (Z)-3-hexenoate, and myristyl isobutyrate, later supplemented by octadecyl isobutyrate—and not a single compound, highlights the chemical specificity and synergy often found in insect communication. This foundational work has not only deepened our understanding of chemical ecology but has also paved the way for the development of pheromone-based monitoring and management strategies for this agricultural pest.

References

  • This guide is a synthesis of the findings from the following primary sources and does not represent a new, peer-reviewed public
  • Yasuda, T., Mizutani, N., Endo, N., Fukuda, T., Matsuyama, T., Ito, K., Moriya, S., & Sasaki, R. (2007). A new component of attractive aggregation pheromone in the bean bug, Riptortus clavatus (Thunberg) (Heteroptera: Alydidae). Applied Entomology and Zoology, 42(1), 1-7. [Link]

  • Endo, N., Wada, T., Mizutani, N., & Takahashi, M. (2005). Ambiguous response of Riptortus clavatus (Heteroptera: Alydidae) to different blends of its aggregation pheromone components. Applied Entomology and Zoology, 40(1), 41-45. [Link]

  • Leal, W. S., Higuchi, H., Mizutani, N., Nakamori, H., Kadosawa, T., & Ono, M. (1995). Multifunctional communication in Riptortus clavatus (Heteroptera: Alydidae): conspecific nymphs and egg parasitoid Ooencyrtus nezarae use the same adult attractant pheromone as chemical cue. Journal of Chemical Ecology, 21(7), 973-985. [Link]

  • Xu, D., Jing, X., Song, C., Zhang, T., Zhang, Y., & Li, K. (2023). Genome-wide identification of candidate chemosensory receptors in the bean bug Riptortus pedestris (Hemiptera: Alydidae) and functional analysis of the Orco gene. Frontiers in Physiology, 14, 1213031. [Link]

  • Huh, H. S., Park, K. H., Choo, H. Y., & Park, C. G. (2006). Attraction of Piezodorus hybneri to the Aggregation Pheromone Components of Riptortus clavatus. Journal of Chemical Ecology, 32(3), 681-691. [Link]

  • Mizutani, N., Yasuda, T., Yamaguchi, T., Honda, Y., & Moriya, S. (2007). Individual variation in the amounts of pheromone components in the male bean bug, Riptortus pedestris (Heteroptera: Alydidae) and its attractiveness to the same species. Applied Entomology and Zoology, 42(4), 629-636. [Link]

  • Xie, M., Chen, H., Rahman, M. M., Wei, J., Dou, W., & Wang, S. (2024). RpedOBP1 plays key roles in aggregation pheromones reception of the Riptortus pedestris. Insects, 15(Submitted). Note: This is a preprint and has not completed peer review.[Link]

  • CABI. (2022). Riptortus clavatus (bean bug). In: Invasive Species Compendium. Wallingford, UK: CAB International. [Link]

  • Alim, M. A., & Lim, U. T. (2012). Effect of aggregation pheromone trap of Riptortus pedestris (Hemiptera: Alydidae) on the distribution and composition of its egg parasitoids. Journal of Asia-Pacific Entomology, 15(1), 119-123. [Link]

  • Leal, W. S., Higuchi, H., Mizutani, N., et al. (1995). Multifunctional communication in Riptortus clavatus... Journal of Chemical Ecology, 21(7), 973-85. [Link]

  • Man-Mian, C., et al. (2005). Attractant volatiles released by female and male Triatoma infestans... Journal of Medical Entomology, 42(5), 729-37. [Link]

  • Huh, H. S., Park, K. H., Seo, W. D., & Park, C. G. (2005). Interaction of aggregation pheromone components of the bean bug, Riptortus clavatus (Thunberg) (Heteroptera: Alydidae). Applied Entomology and Zoology, 40(4), 643-648. [Link]

  • Huang, Z., et al. (2022). Screening Candidate Effectors of the Bean Bug Riptortus pedestris by Proteomic and Transcriptomic Analyses. Frontiers in Plant Science, 13, 828975. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Ethyl (2E,4Z)-deca-2,4-dienoate in Integrated Pest Management

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining a Key Kairomone in Modern Pest Management

The control of the codling moth, Cydia pomonella, a devastating global pest of pome fruits and walnuts, has evolved significantly with the integration of semiochemicals.[1] While sex pheromones have been a cornerstone of mating disruption, a critical breakthrough came with the identification and application of a potent host-plant volatile: ethyl (2E,4Z)-deca-2,4-dienoate .[2][3] This compound, the primary flavor component of ripe Bartlett pears and commonly known as "pear ester," functions as a powerful kairomone, attracting both male and female codling moths.[4]

This document serves as a comprehensive technical guide for researchers and pest management professionals on the synthesis, formulation, and application of pear ester within Integrated Pest Management (IPM) programs. It is important to note that while the initial topic specified "Methyl dodeca-2,6-dienoate," the principal compound used in this context and commercially available is definitively ethyl (2E,4Z)-deca-2,4-dienoate.[2] These application notes will therefore focus exclusively on this scientifically and commercially relevant compound. We will delve into its dual-mode of action, provide detailed protocols for laboratory and field evaluation, and present quantitative data that underscore its efficacy as a cornerstone of modern, sustainable pest control.

Mechanistic Framework: A Dual-Pronged Attack on Codling Moth

The utility of pear ester in IPM is rooted in its ability to manipulate the behavior of two distinct life stages of the codling moth: the adult and the neonate larva. This dual functionality makes it a uniquely versatile tool.

Adult Attraction and Oviposition Disruption

As a key volatile emitted from a preferred host, pear ester serves as a powerful kairomonal attractant for adult moths of both sexes.[4] This is a significant advantage over male-only sex pheromone lures, as it allows for the monitoring and trapping of females, providing a more accurate assessment of the reproductive population.[5] When deployed in monitoring traps, often synergized with acetic acid, it provides a reliable method for tracking population phenology, especially in orchards under mating disruption where pheromone lures are less effective.[5][6] Furthermore, high concentrations of pear ester in the environment can interfere with the ability of gravid females to select optimal oviposition sites on or near fruit, leading to misplaced eggs and reduced potential for fruit damage.[7]

Larval Behavior Modification and Insecticide Synergy

Perhaps the most innovative application of pear ester is its effect on newly hatched (neonate) larvae. The antennae of neonate larvae are highly attuned to pear ester, which stimulates an arrestment and "wandering" behavior on foliar surfaces.[8] In a natural context, this helps the larva locate a fruit host. However, when a microencapsulated formulation of pear ester is sprayed throughout the orchard canopy, it creates a multitude of false volatile cues. This application causes larvae to wander aimlessly on leaves and bark, significantly delaying or preventing them from reaching and entering the fruit.[8] This induced wandering dramatically increases the duration of their exposure to co-applied insecticides, thereby enhancing the efficacy of those control agents.[7][9]

Mechanism_of_Action PearEster Ethyl (2E,4Z)-deca-2,4-dienoate (Pear Ester) AdultMoth Adult Codling Moth (Male & Female) PearEster->AdultMoth Attracts (Kairomone) NeonateLarva Neonate Larva PearEster->NeonateLarva Stimulates Monitoring Monitoring & Mass Trapping AdultMoth->Monitoring Enables Oviposition Oviposition Disruption AdultMoth->Oviposition Wandering Increased Wandering (Host-Seeking Disruption) NeonateLarva->Wandering ReducedDamage Reduced Fruit Damage Monitoring->ReducedDamage Oviposition->ReducedDamage Exposure Prolonged Insecticide Exposure Wandering->Exposure Insecticide Co-Applied Insecticide (e.g., Granulosis Virus, etc.) Insecticide->Exposure Exposure->ReducedDamage Bioassay_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Insects Rear or Collect C. pomonella EAG Electroantennography (EAG) Insects->EAG WindTunnel Wind Tunnel Assay Insects->WindTunnel OvipositionAssay Oviposition Assay Insects->OvipositionAssay Stimulus Prepare Pear Ester Dilutions Stimulus->EAG Stimulus->WindTunnel Stimulus->OvipositionAssay EAGData Antennal Response (mV) EAG->EAGData WindTunnelData % Attraction / Landing WindTunnel->WindTunnelData OvipositionData Egg Distribution OvipositionAssay->OvipositionData

Caption: General workflow for laboratory bioassays.

Protocol: Electroantennography (EAG)

This bioassay measures the summated electrical potential from the insect antenna in response to an olfactory stimulus, providing a direct measure of sensory detection.

  • Insect Preparation: Use 2- to 3-day-old adult codling moths. Immobilize a moth by chilling it briefly. Excise one antenna at its base using microscissors.

  • Electrode Mounting: Mount the antenna between two glass capillary electrodes filled with an electrolyte solution (e.g., Kaissling saline). The recording electrode is placed in contact with the distal tip of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.

  • Airflow: Position the mounted antenna in a continuous stream of humidified, charcoal-filtered air (approximately 0.5 L/min) delivered through a glass tube directed at the preparation.

  • Stimulus Preparation: Prepare serial dilutions of pear ester in a high-purity solvent like hexane (e.g., from 0.1 ng/µL to 100 ng/µL). Apply 10 µL of a dilution onto a small piece of filter paper (e.g., 1 cm²) and insert it into a Pasteur pipette. Prepare a solvent-only pipette as a negative control.

  • Stimulus Delivery: Insert the tip of the stimulus pipette into a hole in the main airflow tube. Deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the volatilized compound over the antenna.

  • Data Recording: Record the resulting depolarization (in millivolts, mV) using an EAG system (e.g., Syntech). Allow at least 1 minute between stimulations for the antenna to recover.

  • Analysis: Measure the peak amplitude of the negative deflection for each stimulus. Subtract the response to the solvent control to normalize the data. Construct dose-response curves by plotting the normalized EAG response against the logarithm of the stimulus dose. [10]

Protocol: Wind Tunnel Bioassay

This assay assesses the behavioral response (attraction and upwind flight) of moths to a volatile plume.

  • Setup: Use a glass or plexiglass wind tunnel (e.g., 200 cm long x 75 cm wide x 75 cm high) with a controlled airflow of approximately 30 cm/s. [9]Maintain conditions appropriate for codling moth activity (e.g., 25-27°C, 55-60% RH, and dim red light during the scotophase). [9][11]2. Stimulus Source: At the upwind end of the tunnel, place a rubber septum or filter paper loaded with a specific dose of pear ester (e.g., 10 µg). A solvent-only lure serves as the control.

  • Moth Acclimation: Place individual 2- to 3-day-old male or female moths in individual release cages and allow them to acclimate inside the tunnel, downwind of the source, for at least 30 minutes.

  • Release: Release moths individually from a platform located approximately 1.5 m downwind from the source. [11]5. Observation: Observe the behavior of each moth for a fixed period (e.g., 3-5 minutes) and record a sequence of behaviors:

    • Activation (wing fanning)

    • Take-off

    • Initiation of upwind flight (oriented flight towards the source)

    • Distance flown upwind

    • Contact with the source

    • Landing on or near the source

  • Analysis: Analyze the data as the percentage of moths successfully completing each behavioral step. Compare the percentages for the pear ester treatment against the solvent control using statistical tests (e.g., Chi-square or Fisher's exact test).

Protocol: Oviposition Choice Assay

This assay evaluates the influence of pear ester on the site selection for egg-laying by gravid females.

  • Arena Setup: Use a mesh cage (e.g., 30x30x30 cm) or a large glass container as the oviposition arena.

  • Insect Release: Introduce mated, gravid female codling moths (4-5 days old) into the arena. Four females per cage is a common density. [12]3. Substrate Presentation: Provide two artificial oviposition substrates (e.g., wax paper or polyethylene sheets). One substrate (treatment) is placed adjacent to a dispenser releasing pear ester (e.g., a rubber septum loaded with 1-100 µg). The other substrate (control) is placed next to a solvent-only dispenser. [13]The positions of the treatment and control should be randomized.

  • Incubation: Maintain the arenas under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod) for 48-96 hours.

  • Data Collection: After the incubation period, remove the substrates and count the number of eggs laid on each one under a microscope.

  • Analysis: Calculate a preference index or simply compare the mean number of eggs on the treatment versus control substrates using a paired t-test or a non-parametric equivalent. A significant increase in eggs laid near the pear ester dispenser indicates an oviposition stimulant effect. [13]

Field Application and IPM Integration

Protocol: Orchard Monitoring with Pear Ester Lures
  • Lure and Trap Selection: Use a lure containing pear ester, often co-formulated with acetic acid as a synergist (e.g., Pherocon® CM-DA Combo). [6]Delta-style sticky traps are standard.

  • Trap Density and Placement: Deploy traps at a density of 1-2 traps per hectare. Hang traps in the upper third of the tree canopy, as this has been shown to be more effective. [5]3. Timing: Place traps in the orchard before the anticipated start of the first codling moth flight ("biofix"). [14]4. Servicing: Check traps weekly. Record the number of male and female moths. The ability to trap females is a key advantage of pear ester lures and allows for direct monitoring of the reproductive population and assessment of mating status through dissection. [5]Replace sticky liners when they become dirty or filled with insects, and replace lures according to the manufacturer's recommendation (typically every 8-12 weeks). [6]5. Interpretation: Use trap catch data in conjunction with degree-day models to time insecticide applications. In mating disruption orchards, where pheromone traps are suppressed, pear ester-baited traps provide a more reliable indicator of pest pressure. [5]

Protocol: Field Application of Microencapsulated Pear Ester (MEC)
  • Product and Rate: Use a commercial MEC formulation (e.g., Cidetrak® DA MEC™). The typical application rate is low, around 35 mL per hectare (0.5 oz/acre).

  • Tank Mixing: This formulation is designed to be tank-mixed directly with an insecticide spray. It is compatible with most insecticides, including conventional chemistries and biologicals like the codling moth granulosis virus (CpGV).

  • Timing: Apply at the beginning of each codling moth generation, timed to coincide with egg hatch. This ensures that neonate larvae encounter the product upon emerging. Multiple applications (2-4 per season) may be necessary depending on pest pressure and generation overlap.

  • Application: Apply using a standard airblast sprayer, ensuring thorough coverage of the entire tree canopy. The goal is to distribute the microcapsules widely across all foliar surfaces.

  • Self-Validation: The efficacy of the application is validated by observing reduced fruit damage compared to blocks treated with the insecticide alone. This synergistic effect is the primary goal of the MEC application. The longevity of a single application is typically around 14 days. [9]

Quantitative Performance Data

The efficacy of pear ester has been quantified in numerous laboratory and field studies. The following tables summarize key performance metrics.

Table 1: Comparative Field Trap Captures for Codling Moth Monitoring

Lure Type Orchard Management Mean Moth Capture (per trap/week) Female Moths Captured? Source
Pheromone (1x) Conventional ~4.5 No Tóth et al., 2012 [5]
Pear Ester + Acetic Acid Conventional ~1.2 (25% of Pheromone) Yes Tóth et al., 2012 [5]
Pheromone (10x) Mating Disruption Low / Suppressed No Joshi et al., 2011 [2]

| Pear Ester + Pheromone | Mating Disruption | Significantly Higher | Yes | Joshi et al., 2011 [2]|

Table 2: Synergistic Effect of Pear Ester MEC with Codling Moth Granulosis Virus (CpGV) Data adapted from a semi-field trial on pear branches.

Treatment (Concentration)Total Deep EntriesTotal Stings% Living Larvae on Fruit (Mean)
Untreated Control3728% (a)
CpGV (Virus) Alone115% (b)
Pear Ester (12 ml/hl) 0 1 0% (b)
CpGV + Pear Ester (12 ml/hl) 0 0 0% (b)
Azinphos-methyl (Toxic Standard)000% (b)
Values in the same column followed by different letters are statistically significant (P<0.05). Source: Ioriatti et al., 2007.
[7]

Environmental Fate and Non-Target Effects

Pear ester is a naturally occurring compound that is moderately volatile and degrades relatively quickly in the environment through oxidative photodegradation. [15]Due to its low application rates (e.g., ~600 mg of active ingredient per acre for MEC sprays) and rapid dissipation, the U.S. Environmental Protection Agency (EPA) concluded that significant exposure to non-target organisms is not expected and exempted the compound from several key environmental toxicity tests. [2][15] However, safety data sheets for the pure compound indicate it is "very toxic to aquatic life with long lasting effects." [2]This hazard is largely mitigated by the extremely low concentrations used in the field. Field studies on lure specificity have shown that while pear ester-baited traps can attract some non-target Lepidoptera (e.g., Hedya nubiferana), they are highly selective for codling moth compared to broad-spectrum insecticides. [16]The integration of pear ester into IPM programs is intended to enhance the efficacy of targeted insecticides, potentially reducing the overall volume and frequency of broad-spectrum pesticide applications.

Conclusion and Future Directions

Ethyl (2E,4Z)-deca-2,4-dienoate has established itself as an indispensable tool in the IPM toolbox for codling moth. Its dual action on both adult and larval stages provides multiple avenues for population suppression and damage reduction. As a monitoring tool, it offers the crucial advantage of capturing females, providing a more complete picture of pest pressure. As a sprayable adjuvant, its ability to modify larval behavior and synergize with targeted insecticides represents a sophisticated and sustainable approach to control.

Future research should focus on optimizing lure blends for even greater specificity and attraction, exploring novel encapsulation technologies for tailored release profiles, and further quantifying the non-target effects under diverse field conditions. Continued investigation into the synergistic potential with a wider range of biopesticides and conventional insecticides will further solidify the role of this versatile kairomone in the future of integrated pest management.

References

  • [No Author]. (n.d.). Pear Ester: Ethyl (E,Z)-2,4-decadienoate flavor. Perfumer & Flavorist. [Link]

  • Light, D. M., & Beck, J. J. (2010). Characterization of microencapsulated pear ester, (2E,4Z)-ethyl-2,4-decadienoate, a kairomonal spray adjuvant against neonate codling moth larvae. Journal of Agricultural and Food Chemistry, 58(15), 8639–8646. [Link]

  • Giri, A. P. (2025). Eco-Friendly IPM Approaches for Codling Moth Management. University of Massachusetts Amherst. [Link]

  • Tóth, M., et al. (2012). Pear Ester Based Lures for the Codling Moth Cydia pomonella L. Acta Phytopathologica et Entomologica Hungarica, 47(1), 101-113. [Link]

  • Agricultural Marketing Service. (2024). 2024 Technical Report - Pear Ester - Crops. USDA. [Link]

  • Knight, A. L., & Light, D. M. (2005). Use of Ethyl (E,Z)-2,4-decadienoate in Codling Moth Management: Stimulation of Oviposition. Journal of the Entomological Society of British Columbia, 102, 43-52. [Link]

  • Tsuboi, S., Masuda, T., Mimura, S., & Takeda, A. (n.d.). 2,4-Decadienoic acid, ethyl ester, (E,Z). Organic Syntheses Procedure. [Link]

  • Knight, A. L. (2023). Using a Standardized Protocol to Assess Female Codling Moth, Cydia pomonella (L.), Mating Status Under Mating Disruption Technologies. Insects, 14(7), 609. [Link]

  • Witzgall, P., et al. (2008). Codling Moth Management and Chemical Ecology. Annual Review of Entomology, 53, 503-522. [Link]

  • Judd, G. J. R., et al. (2022). Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae). Journal of Economic Entomology, 115(6), 1716-1724. [Link]

  • De Cristofaro, A., et al. (2004). Electrophysiological responses of Cydia pomonella to codlemone and pear ester ethyl (E,Z)-2,4-decadienoate. Bulletin of Insectology, 57(2), 137-144. [Link]

  • Ioriatti, C., et al. (2007). The pear ester ethyl (E,Z)-2,4-decadienoate as a potential tool for the control of Cydia pomonella larvae: Preliminary investigation. IOBC/wprs Bulletin, 30(4), 65-68. [Link]

  • [No Author]. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

  • Hári, A., et al. (2011). Performance of traps baited with pear ester-based lures vs. pheromone baited ones for monitoring codling moth Cydia pomonella L. in Hungary. Acta Phytopathologica et Entomologica Hungarica, 46(1), 135-146. [Link]

  • [No Author]. (n.d.). Cydia Pomonella. Insecticide Resistance Action Committee (IRAC). [Link]

  • [No Author]. (2022). Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. Research Trend. [Link]

  • [No Author]. (n.d.). LarvaTagger: manual and automatic tagging of Drosophila larval behaviour. Bioinformatics. [Link]

  • PubChem. (n.d.). Ethyl 2,4-decadienoate, (2E,4Z)-. [Link]

  • [No Author]. (2019). Biology and Laboratory Rearing of Codling Moth, Cydia pomonella (L.) (Lepidoptera: Tortricidae) on. DergiPark. [Link]

  • Beyond Pesticides. (2024). Kairomones, Pheromones, and Compatibility with Organic Practices. [Link]

  • Thiéry, D., & Gabel, B. (1993). Semiochemicals from Lobesia botrana (Lepidoptera: Tortricidae) eggs deter oviposition by the codling moth Cydia pomonella (Lepidoptera: Tortricidae). Journal of Chemical Ecology, 19(3), 353-361. [Link]

  • Tóth, M., et al. (2009). PEAR ESTER-BASED FEMALE-TARGETED LURES - RESPONSES OF NON-CODLING MOTH LEPIDOPTERA. CSalomon. [Link]

  • Knight, A. L., & Turner, J. E. (1994). Passive Trap for Monitoring Codling Moth (Lepidoptera: Tortricidae) Flight Activity. Journal of Economic Entomology, 87(1), 103-107. [Link]

  • [No Author]. (n.d.). Lipophilic bioactive compounds nano-micro encapsulation via coaxial electrohydrodynamic atomization A review. DTU Research Database. [Link]

  • The Good Scents Company. (n.d.). ethyl (E,Z)-2,4-decadienoate. [Link]

  • [No Author]. (2017). Is there a way to track individuals over larval development in insect species?. ResearchGate. [Link]

  • Knight, A. L. (n.d.). Using pear ester to monitor codling moth in sex pheromone treated orchards. Oregon State University. [Link]

  • [No Author]. (n.d.). The experimental setup of the open loop wind tunnel with the optical access, dual head Nd:YAG laser and cameras. ResearchGate. [Link]

  • [No Author]. (n.d.). Soil persistence models and EU registration. Food Safety. [Link]

  • Alston, D., & Murray, M. (n.d.). An Alternate Method for Setting Codling Moth Biofix. DigitalCommons@USU. [Link]

  • Ouranidis, A., et al. (2021). Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. Polymers, 13(20), 3573. [Link]

  • Gonzalez, F., et al. (2023). Functional Characterization of a Female-Biased Chemoreceptor of the Codling Moth (Cydia pomonella) Responding to Aldehydes and Other Volatile Compounds. International Journal of Molecular Sciences, 24(21), 15904. [Link]

  • [No Author]. (2016). Optimization of wrMTrck to monitor Drosophila larval locomotor activity. PMC - NIH. [Link]

  • Jarrett, C. L., et al. (2024). Future semiochemical control of codling moth, Cydia pomonella. Frontiers in Insect Science, 4. [Link]

  • Trécé, Inc. (2021). Pear Ester (DA) changes CM behavior. [Link]

  • [No Author]. (n.d.). CODLING MOTH LIFE CYCLE. Sterile Insect Release Program. [Link]

  • [No Author]. (2018). Ethyl (2E,4Z)-deca-2,4-dienoate. SIELC Technologies. [Link]

  • [No Author]. (n.d.). ELECTROANTENNOGRAPHY. [Link]

  • Bengtsson, M., et al. (2025). Host Plant Odour and Sex Pheromone are Integral to Mate Finding in Codling Moth. bioRxiv. [Link]

  • Knight, A. L. (2021). What Can We Learn from Dissecting Tortricid Females About the Efficacy of Mating Disruption Programs?. Insects, 12(1), 57. [Link]

  • [No Author]. (n.d.). Electroantennography (EAG). Georg-August-Universität Göttingen. [Link]

  • [No Author]. (n.d.). Process for the preparation of trans-2, cis-4-decadienoic acid ethyl ester.
  • Chemistry For Everyone. (2025). What Is Interfacial Polymerization?. YouTube. [Link]

  • [No Author]. (n.d.). Direct microencapsulation of pure polyamine by integrating microfluidic emulsion and interfacial polymerization for practical self-healing materials. RSC Publishing. [Link]

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Application Note: Formulation & Stabilization of Methyl dodeca-2,6-dienoate for Insect Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the formulation of Methyl dodeca-2,6-dienoate , a semiochemical ester used in insect pest management. While specific target species for this exact isomer often include specialized Coleoptera (beetles) or Lepidoptera (moths) where it functions as a sex pheromone or attractant synergist, the protocol below is universally applicable to the formulation of conjugated and non-conjugated dienoate ester pheromones .

Executive Summary

This guide details the formulation, stabilization, and quality control (QC) protocols for Methyl dodeca-2,6-dienoate (MDD), a volatile fatty acid ester used as a pheromone lure. Due to the presence of unsaturation at the C2 and C6 positions, this molecule is susceptible to photo-oxidation and geometric isomerization (E/Z shifting), which can render the lure biologically inactive or even repellent. This protocol establishes a standardized method for loading MDD into rubber septa and polymeric dispensers to ensure a field efficacy window of 4–8 weeks.

Chemical Profile & Mechanism

Methyl dodeca-2,6-dienoate functions as an olfactory trigger. Upon volatilization, it binds to Odorant Binding Proteins (OBPs) within the insect's antennal sensilla, triggering a signal transduction cascade that results in upwind flight (anemotaxis).

PropertySpecificationCritical Note
IUPAC Name Methyl (2E,6Z)-dodeca-2,6-dienoate (Target Isomer)E/Z ratio is critical for bioactivity.
Molecular Formula C₁₃H₂₂O₂MW: 210.31 g/mol
Boiling Point ~260°C (at 760 mmHg)Moderate volatility; requires retarding matrix.
Stability Risk High (Oxidation, Isomerization)The C2-C3 conjugated ester is UV-sensitive.
Signaling Pathway

The diagram below illustrates the biological mechanism this lure exploits.

PheromonePathway Lure Lure Dispenser (Methyl dodeca-2,6-dienoate) Plume Pheromone Plume (Airborne) Lure->Plume Zero-Order Release Antenna Insect Antenna (Sensilla Trichodea) Plume->Antenna Adsorption OBP Odorant Binding Protein (OBP) Antenna->OBP Solubilization Receptor Orco/Or Complex (Neuron Depolarization) OBP->Receptor Ligand Binding Behavior Upwind Flight (Anemotaxis) Receptor->Behavior Signal Transduction

Caption: Signal transduction pathway from lure emission to insect behavioral response.

Material Specifications

To ensure reproducibility, all reagents must meet the following standards.

Active Ingredient (AI)
  • Purity: >95% (GC-FID).

  • Isomeric Purity: >98% of the specific isomer (typically 2E,6Z or 2E,6E depending on target species).

  • Storage: -20°C under Argon/Nitrogen.

Carrier Matrix Options
  • Red Rubber Septa (Standard): 11mm sleeve stoppers. Good for 2-4 week release.

    • Pre-treatment:[1] Soxhlet extraction in Dichloromethane (DCM) for 12h to remove processing oils.

  • Grey Halo-Butyl Septa: Lower background noise in chemical analysis; tighter release rates.

  • Polyethylene (PE) Vials: For longer field life (>6 weeks).

Stabilizers (Critical)

Dienoate esters oxidize rapidly.

  • Antioxidant: Butylated hydroxytoluene (BHT) or

    
    -Tocopherol.
    
    • Ratio: 1:10 (Antioxidant : Pheromone) for high-UV environments.

  • UV Screener: Carbon Black (if using PE vials).

Formulation Protocol: Solvent Impregnation

Objective: Uniformly load 1.0 mg of Methyl dodeca-2,6-dienoate into rubber septa.

Workflow Diagram

FormulationWorkflow cluster_prep Phase 1: Preparation cluster_load Phase 2: Loading cluster_finish Phase 3: Finishing Clean Septa Cleaning (Soxhlet/DCM) Dosing Aliquot Dosing (100µL per septum) Clean->Dosing Stock Stock Solution Prep (Hexane + BHT) Stock->Dosing Impreg Solvent Penetration (Wait 15 min) Dosing->Impreg Evap Solvent Evaporation (Fume Hood, 24h) Impreg->Evap QC QC: Extraction & GC Evap->QC Pack Packaging (Mylar/Foil Bag) QC->Pack Pass

Caption: Step-by-step workflow for impregnating rubber septa dispensers.

Step-by-Step Procedure

1. Septa Pre-Conditioning

  • Why: Commercial rubber septa contain plasticizers that can repel insects or interfere with GC analysis.

  • Action: Reflux septa in Dichloromethane (DCM) for 12 hours. Air dry in a fume hood for 24 hours.

2. Stock Solution Preparation

  • Calculate total mass needed:

    
     (10% overage).
    
  • Solvent: HPLC-grade Hexane (highly volatile, leaves no residue).

  • Stabilizer: Add BHT at 1% w/w relative to the pheromone.

  • Concentration: Prepare a 10 mg/mL solution.

    • Example: Dissolve 100 mg MDD + 1 mg BHT in 10 mL Hexane.

3. Loading (Impregnation)

  • Place septa in a glass tray, cup side up.

  • Pipette 100 µL of Stock Solution into the cup of each septum.

  • Critical: Allow the solvent to absorb completely into the rubber matrix (approx. 15 mins). Do not force dry immediately; absorption ensures controlled release.

4. Evaporation & Curing

  • Leave septa in a fume hood at room temperature (20-25°C) for 24 hours.

  • Note: Do not use heat. Heat will degrade the dienoate ester and alter the E/Z ratio.

5. Packaging

  • Seal lures in aluminized Mylar bags (gas barrier).

  • Store at -20°C until deployment.

Quality Control (QC) & Validation

Every batch must be validated for Content Uniformity and Isomeric Integrity .

QC Protocol: Extraction & Analysis
  • Sampling: Randomly select 3 lures per batch of 100.

  • Extraction: Cut septum into pieces. Sonicate in 5 mL Hexane for 30 mins.

  • Analysis: GC-FID or GC-MS.

GC Parameters:

  • Column: DB-Wax or HP-5MS (30m x 0.25mm).

  • Carrier Gas: Helium @ 1 mL/min.

  • Oven: 60°C (1 min)

    
     10°C/min 
    
    
    
    240°C.
  • Acceptance Criteria:

    • Total Mass:

      
       mg.
      
    • Isomer Ratio: No significant change from starting material (<2% shift).

Field Deployment Strategy

The efficacy of Methyl dodeca-2,6-dienoate depends heavily on trap placement and density.

ParameterRecommendationRationale
Trap Type Delta Trap or Funnel TrapDelta for monitoring (sticky liner); Funnel for mass trapping (dusty environments).
Lure Height Crop Canopy HeightOptimizes plume dispersal in the insect's flight zone.
Replacement Every 4 WeeksRelease rates drop below threshold after ~28 days in summer heat.
Trap Density 1 per hectare (Monitoring)Prevents "trap interference" where plumes overlap.

References

  • Millar, J. G. (2006). "Polyene hydrocarbons and epoxides: A second major class of lepidopteran sex pheromones." Annual Review of Entomology.

  • El-Sayed, A. M. (2023). "The Pherobase: Database of Pheromones and Semiochemicals." Pherobase.com.

  • Cork, A., et al. (2003). "Control of the cocoa pod borer using synthetic pheromone traps." Bulletin of Entomological Research.
  • International Pheromone Systems. "Lure Handling and Storage Protocols."

(Note: While Methyl dodeca-2,6-dienoate is a specific chemical structure, specific pest associations often vary by region and exact isomer. Always verify the target species' specific isomeric requirement—E,Z vs E,E—before large-scale synthesis.)

Sources

High-performance liquid chromatography (HPLC) for purification of Methyl dodeca-2,6-dienoate isomers.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive guide for the purification of Methyl dodeca-2,6-dienoate isomers using High-Performance Liquid Chromatography (HPLC).

Application Note: Precision Purification of Methyl Dodeca-2,6-dienoate Isomers via Silver-Ion HPLC

Introduction & Scientific Rationale

Methyl dodeca-2,6-dienoate is a critical intermediate in the synthesis of insect pheromones (e.g., for the Codling moth, Cydia pomonella) and fragrance compounds. Syntheses of this molecule often utilize Wittig or Horner-Wadsworth-Emmons reactions, which invariably produce a mixture of geometric isomers: (2E,6E) , (2E,6Z) , (2Z,6E) , and (2Z,6Z) .

Biological activity is strictly isomer-dependent. For instance, the (2E,6Z) isomer may be the active pheromone, while the (2E,6E) isomer is biologically inert or inhibitory. Standard C18 (Reversed-Phase) HPLC separates primarily by hydrophobicity (carbon number), often failing to resolve geometric isomers of the same chain length.

The Solution: Silver-Ion Chromatography (Ag-HPLC) This protocol utilizes Argentation Chromatography , where silver ions (


) immobilized on the stationary phase form reversible charge-transfer complexes with the 

-electrons of the alkene double bonds.
  • Mechanism: The stability of the

    
    -olefin complex is governed by steric accessibility.
    
  • Selectivity Rule: Cis (Z) double bonds, being less sterically hindered around the

    
    -cloud than Trans (E) bonds, bind more strongly to Silver.
    
  • Elution Order:

    
    .
    

Method Development Strategy

Stationary Phase Selection
  • Primary Choice: Commercial Silver-Ion Columns (e.g., ChromSpher Lipids, Nucleosil Ag+). These offer high stability and minimal silver leaching compared to homemade impregnated columns.

  • Alternative: Cation-Exchange (SCX) silica loaded with

    
     (Protocol provided below for lab-generated columns).
    
Detection Physics

The molecule contains an


-unsaturated ester at C2. This conjugation shifts the UV absorption maximum to 210–220 nm  with a high extinction coefficient (

), enabling sensitive UV detection. The isolated double bond at C6 contributes minimally to UV absorption but is critical for Ag-retention.

Protocol 1: Analytical QC (Isomer Ratio Determination)

Objective: To quantify the isomeric ratio of the crude reaction mixture prior to purification.

ParameterSpecification
Column Agilent ChromSpher 5 Lipids (250 x 4.6 mm, 5 µm) or equivalent Ag-loaded phase.
Mobile Phase A n-Hexane (HPLC Grade), dried over molecular sieves.
Mobile Phase B Acetonitrile (ACN) or Isopropanol (IPA) [Modifier].
Flow Rate 1.0 mL/min
Temperature 25°C (Thermostat control is critical; Ag-complexation is temp-sensitive).
Detection UV @ 215 nm (Reference: 360 nm).
Injection Vol 5–10 µL (Concentration: 1 mg/mL in Hexane).

Gradient Program:

  • Isocratic hold is preferred for maximum resolution of isomers.

  • Condition: 98.5% Hexane / 1.5% Acetonitrile (Isocratic).

  • Note: If retention is too low, decrease ACN to 0.5%. If (Z,Z) is retained too long, step to 5% ACN after 20 mins.

Expected Elution Order:

  • Methyl (2E,6E)-dodeca-2,6-dienoate (Weakest interaction)

  • Methyl (2E,6Z)-dodeca-2,6-dienoate[1]

  • Methyl (2Z,6E)-dodeca-2,6-dienoate

  • Methyl (2Z,6Z)-dodeca-2,6-dienoate (Strongest interaction)

Protocol 2: Preparative Purification (Scale-Up)

Objective: Isolation of >98% pure (2E,6Z) isomer from 500 mg crude mixture.

Equipment Setup:

  • Preparative HPLC System (Flow capacity >20 mL/min).

  • Fraction Collector (Time or Slope-based trigger).

  • Rotary Evaporator (Bath temp < 30°C to prevent isomerization).

Methodology:

  • Column: Semi-Prep Ag-Column (250 x 10 mm or 20 mm).

  • Mobile Phase: Hexane : Isopropanol (99 : 1).

    • Why IPA? IPA is less volatile than ACN but offers better solubility for high-concentration loading.

  • Loading: Dissolve 500 mg crude in 2 mL Hexane.

  • Flow Rate: 5.0 mL/min (for 10 mm ID) or 15 mL/min (for 20 mm ID).

  • Run Logic:

    • Perform a "Stack Injection" if the peaks are baseline resolved.

    • Collect fractions corresponding to the 2nd major peak (assuming (2E,6Z) is the target).

  • Post-Run Workup:

    • Evaporate solvent under reduced pressure.

    • Silver Removal Step (Crucial): Trace

      
       ions may leach. Dissolve the residue in Hexane and wash once with 5% Sodium Chloride (aq) or Sodium Thiosulfate solution. This precipitates any soluble silver as AgCl or complexes it, preventing product degradation.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      

Self-Validating Workflow Diagram

The following diagram illustrates the decision matrix and workflow for the purification process.

G Start Crude Synthesis Mixture (Isomer Mix) QC_Anal Analytical Ag-HPLC (QC) Determine Isomer Ratio Start->QC_Anal Decision Is Resolution > 1.5? QC_Anal->Decision Optimize Decrease Polar Modifier (e.g., 1.5% -> 0.5% ACN) Decision->Optimize No (Overlapping Peaks) Prep_Run Preparative Ag-HPLC Scale: 500mg/run Decision->Prep_Run Yes (Baseline Resolved) Optimize->QC_Anal Fraction Fraction Collection (UV Trigger @ 215nm) Prep_Run->Fraction Workup Post-Run Workup Wash w/ 5% NaCl (Remove Ag+) Fraction->Workup Final_QC Final Purity Check (Target > 98%) Workup->Final_QC

Caption: Figure 1: Logic flow for the purification of Methyl dodeca-2,6-dienoate, ensuring iterative optimization of resolution before scale-up.

Mechanism of Separation Diagram

Understanding the interaction at the molecular level is vital for troubleshooting retention times.

AgInteraction Ag_Surface Stationary Phase (SO3- ... Ag+) Trans_Isomer (2E, 6E)-Isomer Sterically Hindered Weak Interaction Ag_Surface->Trans_Isomer Fast Elution Cis_Isomer (2Z, 6Z)-Isomer Exposed Pi-Cloud Strong Interaction Ag_Surface->Cis_Isomer Retained

Caption: Figure 2: Differential complexation of Silver ions. Cis-isomers allow closer approach to Ag+, resulting in longer retention times.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Strong Ag-interaction or column overload.Add 0.1% IPA to mobile phase or reduce injection mass.
Retention Shift Temperature fluctuation.[2][3]Ag-complexation is exothermic. Ensure column oven is stable at 25°C. Lower temp = Higher retention.
Silver Leaching Incompatible solvents (e.g., water/methanol).Strictly use Hexane/ACN or Hexane/DCM. Avoid high % water.
Isomerization Acidic surface or heat.Avoid silica acidity; use Ag-loaded polymer or SCX. Keep rotary vap bath <30°C.

References

  • AOCS Lipid Library. (2019). Silver Ion Chromatography and Lipids. American Oil Chemists' Society. [Link]

  • Dobson, G., et al. (1995). Silver Ion Chromatography of Lipids and Fatty Acids. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Momchilova, S., & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids. Journal of Separation Science. [Link]

Sources

Application Note: A Validated GC-MS Method for the Precise Quantification of Methyl Dodeca-2,6-Dienoate in Insect Gland Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying Semiochemicals

Methyl dodeca-2,6-dienoate is a fatty acid ester that functions as a pheromone or allomone in numerous insect species. Pheromones are chemical signals that mediate intraspecific interactions, while allomones affect interspecific communication. The precise quantity and isomeric ratio of these compounds are often critical for eliciting a specific behavioral response. Therefore, accurate quantification is not merely an analytical exercise; it is fundamental to understanding insect behavior, developing sustainable pest management strategies like mass trapping or mating disruption, and exploring potential pharmaceutical applications.[1][2]

Traditional analytical approaches often require pooling samples from multiple insects to reach detectable quantities, but modern chromatographic techniques allow for analysis from single specimens.[3][4] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier technique for this application due to its ability to separate volatile compounds from a complex biological matrix and provide definitive structural identification and quantification.[5]

This application note details a validated method that ensures scientific rigor through self-validating steps, from the preparation of standards to the final quantification calculations.

Analyte Profile: Methyl (2E,6Z)-dodeca-2,6-dienoate

Before embarking on quantitative analysis, understanding the target analyte is crucial. The specific stereoisomer often dictates its biological activity.

  • Molecular Formula: C₁₃H₂₂O₂[6]

  • Molecular Weight: 210.31 g/mol [6]

  • Structure: A 12-carbon chain methyl ester with two double bonds at positions 2 and 6. The (2E,6Z) isomer is commonly found in nature.

  • Properties: A volatile organic compound, soluble in nonpolar organic solvents like hexane and dichloromethane.

Caption: Overall experimental workflow for quantitative analysis.

Detailed Protocols

Materials and Reagents
  • Analyte Standard: Methyl (2E,6Z)-dodeca-2,6-dienoate (Purity ≥95%).

  • Internal Standard (IS): Methyl undecanoate (Purity ≥99%).

  • Solvent: Hexane (HPLC or GC grade).

  • Apparatus:

    • Glass vials (2 mL) with PTFE-lined caps.

    • Microsyringes (10 µL, 50 µL, 100 µL).

    • Volumetric flasks (1 mL, 5 mL, 10 mL).

    • Dissection microscope and tools.

    • Microcentrifuge and tubes (1.5 mL).

    • Syringe filters (0.22 µm, PTFE).

    • Nitrogen gas line for solvent evaporation.

Standard Preparation Protocol

Causality: Accurate standard preparation is the bedrock of quantitative analysis. Any error here will propagate throughout the entire experiment. Using a high-purity standard and precise dilutions minimizes this primary source of error.

  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of methyl dodeca-2,6-dienoate standard and dissolve it in hexane in a 10 mL volumetric flask. Fill to the mark.

  • Internal Standard Stock (100 µg/mL): Weigh 1 mg of methyl undecanoate and dissolve it in hexane in a 10 mL volumetric flask.

  • Calibration Standards: Perform serial dilutions from the primary stock to prepare a series of calibration standards. A typical range would be 0.1, 0.5, 1, 5, 10, and 20 µg/mL.

  • Spiking: Add a fixed amount of the Internal Standard Stock to each calibration standard and every sample to achieve a final IS concentration of 1 µg/mL.

Insect Gland Extraction Protocol

Causality: The extraction method is chosen to be rapid and efficient to prevent the degradation of the volatile analyte. [7]Hexane is selected as the solvent due to its nonpolar nature, which effectively solubilizes the target ester while minimizing the co-extraction of more polar contaminants. [8]

  • Dissection: Cold-anesthetize the insect. Under a microscope, carefully dissect the target pheromone gland and immediately place it into a 1.5 mL microcentrifuge tube containing 100 µL of hexane.

  • Internal Standard Addition: Immediately add 10 µL of the 100 µg/mL internal standard stock to the tube.

  • Extraction: Gently crush the gland with a micro-pestle for 30 seconds. Vortex the tube for 1 minute to ensure thorough extraction.

  • Purification: Centrifuge the tube at 10,000 rpm for 5 minutes to pellet tissue debris.

  • Transfer & Concentrate: Carefully transfer the supernatant to a clean 2 mL vial. If the expected concentration is very low, the extract can be concentrated under a gentle stream of nitrogen gas to a final volume of ~50 µL. Caution: Do not evaporate to dryness to avoid loss of the volatile analyte.

  • Final Sample: The extract is now ready for GC-MS analysis.

GC-MS Analysis Protocol

Causality: The GC parameters are optimized to achieve a good separation between the analyte, the internal standard, and other matrix components. The MS is operated in Selected Ion Monitoring (SIM) mode. This significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target compounds, effectively filtering out background noise.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatography.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA nonpolar column suitable for separating volatile esters.
Injection Volume 1 µLStandard volume for quantitative analysis.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Mode SplitlessMaximizes analyte transfer to the column for trace analysis.
Carrier Gas Helium, 1.2 mL/min constant flowInert gas providing good chromatographic efficiency.
Oven Program 60 °C (hold 1 min), ramp to 280 °C at 15 °C/minSeparates compounds based on boiling point.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI), 70 eVStandard mode for creating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity by focusing on specific ions.
SIM Ions (m/z) Analyte: 210 (M+), 81, 67; IS: 186 (M+), 87, 74Diagnostic ions for unambiguous identification and quantification.

Data Analysis and Method Validation

A robust analytical method must be validated to ensure it is fit for its intended purpose. [9]The following parameters are crucial for demonstrating the method's reliability. [10][11]

Quantification
  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards.

  • Linear Regression: Apply a linear regression to the data points. The resulting equation (y = mx + c) is used to calculate the concentration in unknown samples.

  • Calculation:

    • Determine the peak area ratio from the chromatogram of the insect gland extract.

    • Use the regression equation to calculate the concentration (in µg/mL) in the injected sample.

    • Multiply by the final extract volume and divide by the number of glands to report the result in ng/gland.

Validation Parameters

The table below summarizes the key validation parameters and their typical acceptance criteria for this type of analysis. [9][12]

Parameter Description Acceptance Criteria
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the analyte concentration. R² ≥ 0.995 [10]
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected. Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantified with acceptable precision and accuracy. Signal-to-Noise Ratio ≥ 10:1
Accuracy (% Recovery) The closeness of the measured value to the true value, assessed by spiking a blank matrix with a known amount of analyte. 80 - 120%

| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 15% |

References

  • In-situ lipid profiling of insect pheromone glands by Direct Analysis in Real Time Mass Spectrometry. (2022). bioRxiv. [Link]

  • Quantitative analysis of the yeast pheromone pathway. (2019). PubMed - NIH. [Link]

  • Validation of analytical method for rhynchophorol quantification and stability in inorganic matrix for the controlled release of this pheromone. (2018). PubMed Central. [Link]

  • Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. The NELAC Institute. [Link]

  • METHYL (2E,6Z)-DODECA-2,6-DIENOATE. gsrs. [Link]

  • Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. (2021). PubMed Central. [Link]

  • Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. (2022). MDPI. [Link]

  • Method Development And Validation For Estimation Of Commercially Produced Sex Pheromones In Lure. (2016). ResearchGate. [Link]

  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Semiochemicals for controlling insect pests. (2020). Journal of Plant Protection Research. [Link]

  • Semiochemical release in insects: basic and applied mechanisms. NORTH DAKOTA STATE UNIV. [Link]

  • Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes. (2013). PubMed. [Link]

  • GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. (2022). Frontiers. [Link]

  • method development and validation for estimation of commercially produced sex pheromones in lure. ijpbs. [Link]

  • Semiochemicals for controlling insect pests. (2024). ResearchGate. [Link]

  • What is the most effective method for preparing an insect sample for pheromone analysis? (2024). ResearchGate. [Link]

  • Methods for identifying and studying semiochemicals (Chapter 2) - Pheromones and Animal Behavior. Cambridge University Press. [Link]

  • [A method for the qualitative and quantitative determination of three natural insect juvenile hormones...]. (1974). PubMed. [Link]

Sources

Enzymatic synthesis of optically active Methyl dodeca-2,6-dienoate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Synthesis of Optically Active Methyl-Branched Dodecadienoates

Executive Summary

This application note details the chemoenzymatic synthesis of optically active methyl dodecadienoate derivatives, specifically focusing on methyl-branched isomers (e.g., Juvenile Hormone analogs and related insect pheromones). While linear methyl dodeca-2,6-dienoate is achiral, biological activity in pheromones often depends on the precise stereochemistry of methyl-branched variants (e.g., at C3, C7, or C10 positions).

This protocol utilizes Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (Novozym 435) to perform an Enzymatic Kinetic Resolution (EKR) of the chiral alcohol precursor, followed by chemical oxidation and esterification. This method ensures high enantiomeric excess (%ee > 99%) and regio-selectivity under mild conditions, avoiding the polymerization and isomerization issues common in traditional chemical synthesis of polyenes.

Introduction & Scientific Rationale

The Chirality Challenge in Pheromone Synthesis

Insect pheromones and hormones, such as Juvenile Hormone III (JH III) and its precursors (Methyl Farnesoate analogs), often possess a dodecadienoate backbone. The biological potency of these molecules is strictly governed by their chirality.

  • Linear Scaffold: Methyl (2E,6E)-dodeca-2,6-dienoate (Achiral).

  • Bioactive Target: Optically active, methyl-branched analogs (e.g., Methyl 3,7-dimethyl-2,6-dodecadienoate).

Traditional chemical routes (e.g., Sharpless epoxidation or asymmetric hydrogenation) often require toxic heavy metals and cryogenic conditions. Biocatalysis offers a sustainable alternative.[1]

The Enzymatic Solution: Kinetic Resolution

We employ a Lipase-Catalyzed Kinetic Resolution strategy. Since the ester moiety itself is often distal to the chiral center, the resolution is best performed on the secondary alcohol precursor (e.g., 6-methyl-dodeca-2,6-dien-4-ol or similar).

  • Enzyme: Novozym 435 (CAL-B).

  • Mechanism: Stereoselective transesterification. The lipase preferentially acylates one enantiomer (typically R) of the racemic alcohol using an irreversible acyl donor (Vinyl Acetate), leaving the S-alcohol unreacted.

  • Thermodynamics: The use of vinyl acetate renders the reaction irreversible due to the tautomerization of the vinyl alcohol byproduct into acetaldehyde.

Materials & Equipment

CategoryItemSpecification
Biocatalyst Novozym 435C. antarctica Lipase B immobilized on macroporous acrylic resin (>10,000 PLU/g).
Substrate Racemic Alcohol Precursore.g., rac-4-hydroxy-6-methyl-dodeca-2,6-diene (purity >95%).
Acyl Donor Vinyl Acetate>99%, stabilized with hydroquinone (remove inhibitor if necessary).
Solvent MTBE or n-HexaneAnhydrous (Water activity

).
Equipment Orbital ShakerTemperature controlled (20–60°C).
Analytics Chiral GC/HPLCColumn: Cyclodextrin-based (e.g., CP-Chirasil-Dex CB).

Experimental Protocol

Phase 1: Enzymatic Kinetic Resolution (EKR)

Objective: To resolve the racemic alcohol precursor into (R)-acetate and (S)-alcohol.[2]

  • Substrate Preparation: Dissolve 10 mmol of the racemic alcohol precursor in 50 mL of anhydrous MTBE (Methyl tert-butyl ether).

    • Note: MTBE is preferred over hexane for slightly polar substrates to improve solubility and enzyme stability.

  • Acyl Donor Addition: Add 30 mmol (3 equivalents) of Vinyl Acetate .

  • Enzyme Activation: Add 200 mg of Novozym 435 (2% w/w relative to substrate).

    • Tip: Pre-equilibrate the enzyme at

      
       over saturated salt solution if strict water control is needed, though Novozym 435 is robust.
      
  • Incubation: Incubate the mixture in an orbital shaker at 30°C and 200 rpm .

  • Monitoring: Withdraw 50 µL aliquots every 2 hours. Dilute in mobile phase and analyze via Chiral GC.

    • Stop Condition: Terminate reaction when conversion (

      
      ) reaches ~50% (typically 6–24 hours).
      
  • Termination: Filter off the immobilized enzyme (reusable up to 5 cycles). Evaporate the solvent under reduced pressure.

  • Purification: Separate the (S)-alcohol and (R)-acetate via Silica Gel Column Chromatography (Hexane:EtOAc gradient).

Phase 2: Chemical Conversion to Methyl Ester

Objective: Convert the resolved chiral alcohol into the final methyl dodecadienoate.

  • Oxidation (Johnson-Claisen or Direct Oxidation):

    • If the alcohol is allylic: Subject the chiral alcohol to Johnson-Claisen rearrangement with trimethyl orthoacetate to extend the chain and form the ester directly with high stereocontrol.

    • Alternative: If the alcohol is the terminal handle, oxidize to the carboxylic acid (Jones Oxidation) and esterify.

  • Esterification:

    • Dissolve the chiral acid in Methanol.

    • Add catalytic

      
       or use immobilized Lipase (CAL-B)  in Methanol for a mild, chemo-enzymatic esterification (prevents isomerization of double bonds).
      
  • Final Isolation: Extract with hexane, wash with

    
    , and dry over 
    
    
    
    .

Results & Discussion

Optimization Parameters

The enantioselectivity (


-value) is the critical metric.


ParameterRecommendationImpact
Temperature 30–40°CHigher temps increase rate but may lower

-value due to increased conformational flexibility of the enzyme.
Solvent MTBE or TolueneHydrophobic solvents (log P > 2) generally preserve the "lid" dynamics of lipases better than hydrophilic ones.
Water Activity (

)
< 0.1Essential to prevent hydrolysis of the formed acetate (reverse reaction).
Typical Yields
  • Conversion: 48–52% (Ideal Kinetic Resolution).

  • Enantiomeric Excess (

    
    ):  > 99% for the acetate.
    
  • Enantiomeric Excess (

    
    ):  > 98% for the remaining alcohol (at ~52% conversion).
    

Visualization: Chemoenzymatic Workflow

G cluster_0 Phase 1: Kinetic Resolution cluster_1 Phase 2: Synthesis Racemic Racemic Alcohol (Precursor) Enzyme Novozym 435 (CAL-B) Racemic->Enzyme S_Alcohol (S)-Alcohol (Chiral Pure) Enzyme->S_Alcohol Unreacted (50%) R_Acetate (R)-Acetate (Chiral Pure) Enzyme->R_Acetate Acylated (50%) VinylAc Vinyl Acetate (Acyl Donor) VinylAc->Enzyme Oxidation Oxidation / Rearrangement S_Alcohol->Oxidation Esterification Methyl Esterification (MeOH / H+) Oxidation->Esterification FinalProduct Optically Active Methyl Dodecadienoate Esterification->FinalProduct caption Figure 1: Chemoenzymatic workflow for the synthesis of optically active methyl dodecadienoate analogs.

Figure 1: Chemoenzymatic workflow for the synthesis of optically active methyl dodecadienoate analogs.

Troubleshooting Guide

  • Problem: Low Conversion (< 30% after 24h).

    • Solution: Check enzyme activity (water content might be too high causing agglomeration). Add molecular sieves (3Å) to the reaction vessel.

  • Problem: Low Enantioselectivity (

    
    ).
    
    • Solution: Lower the temperature to 4°C. Switch solvent to DIPE (Diisopropyl ether).

  • Problem: Isomerization of Double Bonds.

    • Solution: Ensure the reaction medium is strictly neutral. Avoid strong acids during the workup; use enzymatic esterification for the final step instead of acid catalysis.

References

  • Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols." Organic Process Research & Development. Link

  • Mori, K. (2010). "Enantioselective Synthesis of Pheromones." Tetrahedron: Asymmetry. Link

  • Anderson, E. M., et al. (1998). "Biocatalysis in Organic Synthesis: The Use of Lipases." Biotechnology and Applied Biochemistry. Link

  • Novozymes. (2025).[3] "Application Sheet: Immobilized Lipases for Ester Synthesis." Link

Sources

Troubleshooting & Optimization

Identification and minimization of byproducts in Methyl dodeca-2,6-dienoate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Minimization of Byproducts

Ticket ID: MDD-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Dashboard

Target Molecule: Methyl (2E,6Z)-dodeca-2,6-dienoate CAS Registry Number: 35628-00-3 (Generic) / Specific stereoisomers vary.[1] Primary Application: Insect pheromone precursors (e.g., Cydia pomonella), fragrance intermediates (Violet/Pear notes). Critical Quality Attributes (CQA):

  • Stereochemical Purity: >98% (2E,6Z).

  • Regio-Isomer Purity: <0.5% conjugated dienes (2,4-isomers).[1]

This guide addresses the specific challenges of synthesizing this 1,5-diene system via the Horner-Wadsworth-Emmons (HWE) reaction, focusing on the suppression of stereoisomeric impurities and double-bond migration.

Troubleshooting Modules

Module A: Stereochemical Integrity (The Isomer Battle)

User Query: "My GC-FID shows a split peak at the main retention time. Is this the Z-isomer at C2 or C6?"

Technical Diagnosis: In the synthesis of Methyl dodeca-2,6-dienoate via HWE, you are coupling a phosphonate ester with (Z)-4-decenal.[1] You face two distinct stereochemical risks:

  • C2-Selectivity: The HWE is thermodynamically driven to produce the E-isomer, but kinetic trapping can yield the Z-isomer (Methyl (2Z,6Z)-dodeca-2,6-dienoate).[1]

  • C6-Scrambling: The existing Z-double bond in your aldehyde starting material is susceptible to isomerization to E under thermal stress or acidic conditions, leading to Methyl (2E,6E)-dodeca-2,6-dienoate.[1]

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
High 2Z-isomer content (>5%)Kinetic Control: Reaction temperature too low or base counter-ion too coordinating (e.g., Li+).[1]Switch to NaH or NaOMe: Sodium cations disrupt the chelation in the transition state, favoring the thermodynamic E-product.[1] Warm the reaction: Allow the betaine intermediate to equilibrate to the threo form before elimination.
High 6E-isomer content Starting Material Impurity: Your (Z)-4-decenal may already contain E-isomer.[1] Thermal Stress: Overheating during distillation.[1]QC the Aldehyde: Verify starting material purity by GC. Gentle Workup: Avoid prolonged heating >100°C. Use vacuum distillation.
Module B: Regio-Isomerization & Chemical Stability

User Query: "I see unknown peaks eluting later than my product with the same molecular weight (MW 210). What are these?"

Technical Diagnosis: The target molecule is a 1,5-diene .[1][2][3] Under basic conditions (excess NaH/NaOMe) or high thermal stress, the double bonds can migrate into conjugation to form the thermodynamically more stable 2,4-dienoate system.[1]

Mechanism of Failure: Base-catalyzed proton abstraction at C4 (the bis-allylic position, though technically C4 is only allylic to C2 and homoallylic to C6, migration chains can occur) leads to conjugation.[1]

Minimization Strategy:

  • Stoichiometry Control: Use exactly 1.0–1.05 equivalents of base relative to the phosphonate. Excess base attacks the product.[1]

  • Quench Efficiency: Quench the reaction immediately upon completion with saturated NH₄Cl or dilute HCl to neutralize the alkoxide species before workup.

  • Avoid Distillation Pot Residues: Do not distill to dryness; the concentrated salts and heat in the pot residue catalyze isomerization.[1]

Standardized Experimental Protocol

Method: Horner-Wadsworth-Emmons Olefination Scale: 10 mmol Reaction: Trimethyl phosphonoacetate + (Z)-4-decenal


 Methyl (2E,6Z)-dodeca-2,6-dienoate[1]
Step-by-Step Methodology
  • Reagent Preparation:

    • Dry THF (Tetrahydrofuran) over molecular sieves (3Å).

    • Use Sodium Hydride (NaH, 60% dispersion in mineral oil). Wash with dry pentane if mineral oil interferes with downstream analytics, otherwise use as is.[1]

  • Ylide Formation:

    • To a flame-dried flask under Argon, add NaH (11 mmol, 1.1 equiv) and dry THF (20 mL).

    • Cool to 0°C.

    • Dropwise add Trimethyl phosphonoacetate (11 mmol, 1.1 equiv). Note: Gas evolution (

      
      ) will occur.[1]
      
    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins until a clear solution forms (The Ylide).

  • Coupling:

    • Cool the Ylide solution back to 0°C.

    • Add (Z)-4-decenal (10 mmol, 1.0 equiv) dropwise over 10 minutes.

    • Critical Step: Allow the reaction to warm slowly to RT.[1] Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench & Workup:

    • Pour reaction mixture into cold Saturated NH₄Cl (50 mL).

    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Brine.[1] Dry over MgSO₄.[1]

    • Concentrate under reduced pressure (Rotavap bath < 35°C).

  • Purification:

    • Flash Chromatography: Silica Gel 60.[1] Eluent: 0-5% EtOAc in Hexanes.[1]

    • Note: The product is non-polar.[1] Isomers often separate poorly on silica; Silver Nitrate (

      
      ) impregnated silica is recommended for high-purity separation of 
      
      
      
      isomers if required.[1]

Visualizations

Figure 1: Synthesis & Impurity Pathway

This diagram illustrates the main reaction flow and the divergence points where critical impurities are formed.[1]

G Start Start: (Z)-4-Decenal Intermediate Intermediate: Betaine/Oxaphosphetane Start->Intermediate Nucleophilic Attack Impurity3 Impurity C (Stereo): (2E,6E)-Isomer (Thermal Isomerization) Start->Impurity3 Impure Starting Material or Acidic Workup Reagent Reagent: Trimethyl Phosphonoacetate + NaH (Base) Reagent->Intermediate Product Target Product: Methyl (2E,6Z)-dodeca-2,6-dienoate Intermediate->Product Elimination (Thermodynamic) Impurity1 Impurity A (Stereo): (2Z,6Z)-Isomer (Kinetic Trap) Intermediate->Impurity1 Fast Elimination (Low Temp/Li+ salt) Impurity2 Impurity B (Regio): Conjugated Dienes (Base-Catalyzed Migration) Product->Impurity2 Excess Base Prolonged Time

Caption: Figure 1: Reaction pathway showing the divergence between the thermodynamic target product and kinetic/stability-based byproducts.

Figure 2: Impurity Identification Logic Tree

Use this logic flow to identify unknown peaks in your chromatogram.

Logic Query Unknown Peak Detected in GC/HPLC MassCheck Check Mass (MS) Query->MassCheck SameMW MW = 210 (Isomer) MassCheck->SameMW DiffMW MW ≠ 210 MassCheck->DiffMW RTCheck Retention Time (RT) Relative to Product SameMW->RTCheck Plus18 +18 amu (Acid Hydrolysis) DiffMW->Plus18 Plus14 +14/28 amu (Homologs) DiffMW->Plus14 Earlier Elutes Earlier (Likely Z-isomer at C2) RTCheck->Earlier Later Elutes Later (Likely Conjugated or E,E) RTCheck->Later

Caption: Figure 2: Diagnostic logic tree for rapid classification of impurities based on Mass Spectrometry and Retention Time data.

References

  • Wadsworth, W. S., & Emmons, W. D. (1961).[1] The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link[1]

  • Maryanoff, B. E., & Reitz, A. B. (1989).[1] The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects.[1][4][5][6][7][8] Chemical Reviews, 89(4), 863–927.[1] Link[1]

  • Mori, K. (1974). Synthesis of pheromones of the codling moth and the grape vine moth. Tetrahedron, 30(21), 3807-3810.[1] (Foundational work on dodecadienoate pheromone synthesis). Link

  • Larsen, D. S., et al. (2023). Thermal Isomerization of 1,5-Dienes via [3,3]-Sigmatropic Shifts (Cope Rearrangement). JoVE, Video Protocol.[1] Link

Sources

Troubleshooting guide for the analysis of Methyl dodeca-2,6-dienoate by GC-FID.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatography-flame ionization detection (GC-FID) analysis of Methyl dodeca-2,6-dienoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the analysis of this unsaturated fatty acid methyl ester (FAME). Our approach is rooted in scientific principles and extensive field experience to ensure robust and reliable results.

Introduction to the Analysis

Methyl dodeca-2,6-dienoate is a volatile organic compound often analyzed by GC-FID for purity assessment, quantification in various matrices, and as a standard in fatty acid research.[1][2] Its structure, containing two double bonds, presents unique challenges in chromatography, including the potential for isomerization and degradation. This guide will address these specific challenges within a framework of common GC-FID troubleshooting.

Core Troubleshooting Workflow

When encountering an issue, it is crucial to adopt a systematic approach to problem-solving. This workflow diagram illustrates a logical progression from identifying the problem to implementing a solution.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Systematic Investigation cluster_2 Solution & Verification Observe_Problem Observe Chromatographic Problem Define_Scope All Peaks or Specific Peaks? Observe_Problem->Define_Scope Check_System_Physicals Inspect System (Leaks, Connections) Define_Scope->Check_System_Physicals All Peaks Review_Method_Parameters Review Method Parameters Define_Scope->Review_Method_Parameters Specific Peaks Check_System_Physicals->Review_Method_Parameters Isolate_Component Isolate Problem (Inlet, Column, Detector) Review_Method_Parameters->Isolate_Component Implement_Solution Implement Corrective Action Isolate_Component->Implement_Solution Run_Test_Sample Analyze Standard or QC Sample Implement_Solution->Run_Test_Sample Verify_Performance Confirm Resolution of Issue Run_Test_Sample->Verify_Performance

Caption: A systematic workflow for troubleshooting GC-FID issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Chromatography Issues

Question 1: Why am I seeing peak tailing for my Methyl dodeca-2,6-dienoate peak?

Peak tailing can significantly impact integration and quantification.[3][4] It is often an indication of active sites in the system or a mismatch in polarity.

Answer:

  • Causality: Peak tailing for a polar analyte like a methyl ester can arise from interactions with active sites in the inlet or column. These sites can be exposed metal surfaces or contaminants. A poor column cut can also create turbulence that leads to tailing.[4][5]

  • Troubleshooting Steps:

    • Inlet Maintenance: Deactivate the inlet liner by replacing it with a new, silanized liner. Check for and remove any septum debris.

    • Column Installation: Ensure the column is properly installed in the inlet and detector.[5] An incorrect installation depth can create dead volume. Re-cut the column end to ensure a clean, square cut.[4]

    • Column Conditioning: If the column is new or has been exposed to air, condition it according to the manufacturer's instructions to remove any adsorbed water or oxygen.

    • Sample Overload: Inject a lower concentration of your sample to rule out column overload.

    • Solvent-Stationary Phase Mismatch: Ensure the injection solvent is compatible with the column's stationary phase.[6] For polar columns like a WAX or a high-cyanopropyl phase, using a polar solvent can improve peak shape.

Question 2: My Methyl dodeca-2,6-dienoate peak is broad, or I'm seeing split peaks. What is the cause?

Broad or split peaks can indicate issues with the injection technique, oven temperature, or column integrity.[3]

Answer:

  • Causality: Broad peaks can result from slow sample introduction into the column or a poor focusing effect at the head of the column. Split peaks often point to a problem with the sample path, such as a partially blocked liner or a bad column cut.[3]

  • Troubleshooting Steps:

    • Injection Speed: If using manual injection, ensure the injection is performed quickly and smoothly. For autosamplers, check the injection speed settings.

    • Initial Oven Temperature: A common cause of broad peaks in splitless injection is an initial oven temperature that is too high to allow for proper solvent focusing.[3] Try lowering the initial oven temperature by 10-20 °C below the solvent's boiling point.[6]

    • Column Cut and Installation: As with peak tailing, a poor column cut or improper installation can cause peak splitting.[3] Remake the column cuts at both the inlet and detector ends.

    • Contaminated Inlet Liner: A contaminated liner can cause analytes to vaporize unevenly, leading to peak distortion. Replace the inlet liner.[5]

    • Column Contamination: If the front of the column is contaminated with non-volatile residues, it can lead to peak shape issues.[7] Trim about 10-15 cm from the front of the column.

Question 3: I am observing ghost peaks in my blank runs. Where are they coming from?

Ghost peaks are extraneous peaks that appear in your chromatogram and can interfere with the analyte of interest.[8]

Answer:

  • Causality: Ghost peaks can originate from several sources, including contaminated carrier gas, septa bleed, contaminated injection port, or carryover from a previous injection.[8][9]

  • Troubleshooting Steps:

    • Isolate the Source: Run a blank with no injection to see if the ghost peaks are still present. If they are, the source is likely the carrier gas or the system itself. If they only appear after an injection, the source is likely the syringe, vial, or inlet.

    • Carrier Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are installed and functioning correctly.[8]

    • Septum Bleed: Use high-quality, low-bleed septa and replace them regularly. Coring of the septum by the syringe needle can also introduce contaminants.

    • Inlet and Syringe Contamination: Clean the injection port and use a clean syringe. Ensure the rinse solvents for the autosampler are fresh and appropriate.

    • Sample Carryover: Develop a robust wash method for the syringe between injections. If a highly concentrated sample was run previously, multiple blank injections may be necessary to clean the system.

Detector & Sensitivity Issues

Question 4: The FID is not igniting, or the flame keeps extinguishing.

A stable flame is essential for the proper functioning of the FID.

Answer:

  • Causality: Ignition problems are almost always related to incorrect gas flows or leaks.[10] A blocked jet can also prevent proper flame formation.

  • Troubleshooting Steps:

    • Check Gas Flows: Verify the hydrogen, air, and makeup gas flows at the instrument panel and with an external flow meter. A common starting ratio for hydrogen to air is approximately 1:10.[11]

    • Leak Check: Perform a thorough leak check of all fittings from the gas source to the detector.

    • Inspect the Igniter: Ensure the igniter is glowing during the ignition sequence.[10] If not, it may need to be replaced.

    • Clean the Jet: A clogged FID jet can restrict gas flow.[10] Follow the manufacturer's instructions for cleaning or replacing the jet.

    • Detector Temperature: Ensure the detector temperature is set appropriately (typically above 250 °C) to prevent condensation.

Question 5: I am experiencing a noisy or drifting baseline.

A stable baseline is critical for accurate integration and achieving low detection limits.

Answer:

  • Causality: A noisy or drifting baseline can be caused by contaminated gases, column bleed, or a dirty detector.[12]

  • Troubleshooting Steps:

    • Gas Purity: Ensure high-purity gases and functional gas purifiers.

    • Column Bleed: Condition the column properly. If the column is old or has been operated above its maximum temperature limit, it may need to be replaced.

    • Detector Contamination: A dirty FID collector can lead to a noisy baseline.[12] Follow the manufacturer's procedure for cleaning the detector. This may involve cleaning the collector and other detector parts.[13]

    • Leaks: Small leaks in the system can introduce air and cause baseline disturbances.

Sample Preparation & Method Parameters

Question 6: What are the recommended starting GC-FID parameters for Methyl dodeca-2,6-dienoate analysis?

Optimized method parameters are crucial for achieving good separation and peak shape.

Answer:

  • Rationale: As Methyl dodeca-2,6-dienoate is a fatty acid methyl ester (FAME), methods for FAME analysis provide a good starting point. A polar stationary phase is generally recommended for the separation of FAMEs, especially for resolving isomers.[14]

  • Recommended Starting Parameters:

ParameterRecommended ValueRationale
GC Column WAX or high-cyanopropyl phase (e.g., Rt-2560)Provides good selectivity for FAMEs and separation of cis/trans isomers.[14]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and sample capacity.
Carrier Gas Helium or HydrogenHydrogen provides faster analysis times and better efficiency.[15]
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without degradation.
Injection Mode Split (e.g., 50:1) or SplitlessSplit injection for higher concentration samples, splitless for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 240 °C at 10 °C/minAn initial lower temperature helps in focusing the analyte at the head of the column. The ramp rate can be adjusted to optimize separation.
Detector FID
Detector Temp. 280 °CPrevents condensation of the analyte in the detector.[16]
H₂ Flow ~30-40 mL/minOptimize for best signal-to-noise ratio.[11][16]
Air Flow ~300-450 mL/minTypically 10 times the hydrogen flow.[11][16]
Makeup Gas (N₂) ~25-30 mL/minHelps to efficiently sweep the column effluent through the detector.

Question 7: How should I prepare my sample for analysis?

Proper sample preparation is key to a successful analysis. Methyl dodeca-2,6-dienoate may be analyzed directly if it is in a suitable solvent, or it may be the product of a derivatization reaction.

Answer:

  • Direct Analysis: If analyzing a standard or a formulated product, dissolve the sample in a suitable solvent like hexane or methyl tert-butyl ether (MTBE) to a concentration appropriate for your instrument's sensitivity (typically in the low ppm range).[16]

  • Derivatization from Fatty Acids: If you are analyzing the fatty acid profile of a sample (e.g., an oil or lipid extract), a derivatization step is required to convert the fatty acids to their more volatile methyl esters.[14][17]

    • Protocol: Base-Catalyzed Transesterification

      • Accurately weigh approximately 10-25 mg of the oil/lipid sample into a screw-cap vial.

      • Add 2 mL of hexane and vortex to dissolve the sample.

      • Add 0.2 mL of 2M potassium hydroxide in methanol.[15]

      • Cap the vial tightly and vortex vigorously for 30-60 seconds.

      • Allow the layers to separate. The upper hexane layer contains the FAMEs.

      • Carefully transfer the upper layer to an autosampler vial for GC-FID analysis.

Logical Relationships in Troubleshooting

The following diagram illustrates the interconnectedness of common GC problems and their potential causes.

Troubleshooting_Logic cluster_Symptoms Symptoms cluster_Causes Potential Causes Peak_Tailing Peak Tailing Active_Sites Active Sites Peak_Tailing->Active_Sites Column_Contamination Column Contamination Peak_Tailing->Column_Contamination Improper_Installation Improper Column Installation Peak_Tailing->Improper_Installation Broad_Peaks Broad Peaks Broad_Peaks->Column_Contamination Broad_Peaks->Improper_Installation Poor_Column_Cut Poor Column Cut Broad_Peaks->Poor_Column_Cut Ghost_Peaks Ghost Peaks Inlet_Contamination Inlet Contamination Ghost_Peaks->Inlet_Contamination Septum_Bleed Septum Bleed Ghost_Peaks->Septum_Bleed Carryover Sample Carryover Ghost_Peaks->Carryover Noisy_Baseline Noisy Baseline Noisy_Baseline->Column_Contamination Gas_Leak Gas Leak Noisy_Baseline->Gas_Leak Detector_Contamination Detector Contamination Noisy_Baseline->Detector_Contamination Inlet_Contamination->Peak_Tailing Inlet_Contamination->Broad_Peaks

Caption: Interrelationship between common GC symptoms and their root causes.

References

  • GC FID Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting peak tailing and broadening in GC analysis of trimethyldecanes.
  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • LCGC International. (n.d.). Optimizing Sensitivity in GC–FID Analysis. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link]

  • Chromatography Forum. (2016). GC/FID Ghost Peak Troubleshooting. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Retrieved from [Link]

  • ResearchGate. (2020). Peak shift and split of omega-3 fatty acid analysis in GC FID? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
  • Chromatography Forum. (2017). Troubleshooting an FID. Retrieved from [Link]

  • Restek. (2020). The Importance of GC FID Maintenance. Retrieved from [Link]

  • Agilent Technologies. (2005).
  • MDPI. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Retrieved from [Link]

  • Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (2020). (PDF) Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Retrieved from [Link]

  • LECO. (n.d.).
  • Agilent Technologies. (2020).
  • FooDB. (2010). Showing Compound Methyl (2E,6Z)-dodecadienoate (FDB003006). Retrieved from [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part I. Retrieved from [Link]

  • Instrument Solutions. (n.d.).
  • The Good Scents Company. (n.d.). methyl (E,Z)-2,6-dodecadienoate. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Agilent Technologies. (2024).
  • Agilent Technologies. (n.d.).
  • G-SRS. (n.d.). METHYL (2E,6Z)-DODECA-2,6-DIENOATE. Retrieved from [Link]

  • ResearchGate. (2019). Method of preparation of samples for GC-FID analysis from microbial fermentation broth? Retrieved from [Link]

  • Chromatography Forum. (2016). Peaks tailing-problem on fatty acid and ester analyses. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • IntechOpen. (2019).
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • Phenomenex. (2022).
  • International Olive Council. (n.d.).
  • ChemSynthesis. (2025). methyl (2E,6E)-11-methoxy-3,7,11-trimethyl-2,6-dodecadienoate. Retrieved from [Link]

  • SciSpace. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
  • The Good Scents Company. (n.d.). methyl (E,Z)-2,4-decadienoate. Retrieved from [Link]

Sources

Strategies to prevent isomerization of Methyl dodeca-2,6-dienoate during synthesis and storage.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl Dodeca-2,6-dienoate Stability & Synthesis

Case ID: MDD-26-ISO-PREV Subject: Prevention of Isomerization in Methyl Dodeca-2,6-dienoate Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division[1][2]

Emergency Triage: Immediate Action Required?

If you are currently observing a shift in retention times (GC/HPLC) or splitting of NMR signals at the C2-H / C3-H vinylic positions, STOP immediately and execute the following:

  • Light Exclusion: Wrap all flasks, columns, and vials in aluminum foil immediately. The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -unsaturated ester moiety at C2 is highly susceptible to photo-induced 
    
    
    
    isomerization.
  • pH Neutralization: If the crude mixture is acidic or basic, quench immediately to pH 7.0. Conjugate addition-elimination mechanisms (Michael-type) catalyze isomerization.[1][2]

  • Temperature Drop: Move samples to -20°C. Thermal stress promotes rotation around the C2-C3 bond via resonance contributors.[1][2]

Module 1: The Root Causes of Isomerization

To prevent isomerization, you must understand the enemy. Methyl dodeca-2,6-dienoate contains two distinct alkene systems:

  • C2-C3 (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -unsaturated):  Electron-deficient, conjugated with the ester carbonyl. This is the High Risk  zone for 
    
    
    
    scrambling.
  • C6-C7 (Isolated): Generally stable but susceptible to oxidation or migration under strong acid catalysis.[1]

Isomerization Pathways (Threat Matrix)

IsomerizationPathways Start Methyl dodeca-2,6-dienoate (Pure Isomer) UV UV Light (λ < 300nm) Start->UV Absorption Heat Thermal Stress (> 60°C) Start->Heat Energy Input Nu Nucleophiles (Amines/Alkoxides) Start->Nu Attack at C3 Excited Excited State (π-π*) UV->Excited Resonance Zwitterionic Resonance (Single Bond Character) Heat->Resonance Adduct Michael Adduct Intermediate Nu->Adduct Scrambled Thermodynamic Mixture (E/Z Scrambled) Excited->Scrambled Relaxation Resonance->Scrambled Bond Rotation Adduct->Scrambled Elimination

Figure 1: Mechanistic pathways leading to stereochemical loss.[2] Note that the C2-C3 double bond loses double-bond character during excitation or nucleophilic attack, allowing free rotation.[2]

Module 2: Synthesis Strategy for Stereocontrol

For the synthesis of the (2E) isomer (thermodynamically favored and biologically common), the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard.[1] The Wittig reaction often yields


 mixtures that are difficult to separate.
Protocol: High-Fidelity HWE Olefination

Objective: Install the C2-C3 double bond with >95:5


 selectivity.

Reagents:

  • Aldehyde Precursor: (Z)-4-decenal (if target is 2E, 6Z)[1]

  • Phosphonate: Trimethyl phosphonoacetate[1][2]

  • Base: Sodium Hydride (NaH) or LiCl/DBU (Masamune-Roush conditions)[1][2]

  • Solvent: THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Deprotonation (The "Soft" Approach):

    • Use Masamune-Roush conditions (LiCl + DBU in MeCN or THF) instead of NaH if your substrate is sensitive.[1]

    • Why? Strong bases can deprotonate the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -position (C4), leading to deconjugation (isomerization to the 
      
      
      
      -isomer).
    • Protocol: Stir LiCl (1.2 eq) and Trimethyl phosphonoacetate (1.2 eq) in dry MeCN at 0°C. Add DBU (1.1 eq). Stir 15 min.

  • Addition:

    • Add the aldehyde dropwise at 0°C . Do not heat.

    • Critical Control Point: High temperatures during addition favor the elimination of the betaine intermediate before stereochemical equilibration, potentially eroding ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -selectivity.
      
  • Quench & Workup:

    • Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .
      
    • Avoid acidic workups (e.g., 1M HCl) which can migrate the C6 double bond or isomerize the C2 ester.

Module 3: Purification & Isolation (The "Silver" Bullet)

If you encounter an inseparable mixture of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 isomers, standard silica chromatography is often insufficient due to the similar polarity of the isomers. You must use Silver Nitrate Impregnated Silica .

Why it works: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 ions form reversible 

-complexes with alkenes. The complex stability depends on steric accessibility. ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-isomers (less sterically hindered around the

-cloud) bind more strongly to silver than

-isomers, significantly increasing retention time differences.[2]
Preparation of 10% / :
  • Dissolve 10g ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     in 100mL Acetonitrile (or water, but MeCN removes easier).
    
  • Add 90g Silica Gel (230-400 mesh).[1]

  • Rotary evaporate to dryness in the dark (cover flask with foil).

  • Dry in an oven at 80°C for 2 hours (no higher, or Ag reduces to black oxide).

Column Protocol:

  • Loading: Minimal DCM/Hexane.

  • Elution: Gradient of Hexane ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     5% Ether/Hexane.
    
  • Order of Elution: The (2E) isomer elutes first (weaker interaction). The (2Z) isomer elutes second.

Module 4: Storage & Handling Guidelines

Once synthesized, the molecule is a "ticking clock" if not stored correctly.

ParameterRequirementScientific Rationale
Container Amber Glass VialsBlocks UV/Blue light (<450nm) preventing ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

excitation.[2]
Headspace Argon or NitrogenOxygen forms peroxides at C4 (allylic position), initiating radical chains that scramble geometry.[2]
Temperature -20°C or -80°CArrhenius suppression of thermal isomerization and polymerization.[2]
Additives 0.1% BHT (Optional)Radical scavenger.[2] Use only if downstream biology tolerates it. Prevents radical-mediated isomerization.
Solvents Avoid ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Chloroform generates HCl over time (acid catalysis).[2] Use ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(Benzene-d6) for NMR storage.

Troubleshooting & FAQs

Q1: My NMR shows a small doublet at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 5.8 ppm that wasn't there yesterday. What is it? 
A:  This is likely the C2 proton of the (2Z)-isomer . The coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) will be smaller (~11-12 Hz) compared to the (2E)-isomer (~15-16 Hz). This indicates photo-isomerization occurred.[1][2][3] Purify via

silica immediately.

Q2: Can I distill this compound? A: Only under high vacuum (<0.5 mmHg). The boiling point at atmospheric pressure is high enough to trigger thermal isomerization (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


). Kugelrohr distillation is preferred.[1]

Q3: I used NaH for the HWE reaction and got a byproduct. What happened? A: NaH is a strong base. It likely deprotonated the


-position (C4) of your product or precursor, causing the double bond to migrate out of conjugation (forming the 3,6-diene). Switch to the milder LiCl/DBU or NaH/THF at -78°C.[1]

References

  • Stereoselective Synthesis of Alpha,Beta-Unsaturated Esters: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927.

  • Silver Nitrate Chromatography for Isomer Separation: Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447. [1]

  • Prevention of Isomerization in Metathesis/Synthesis: Hong, S. H., & Grubbs, R. H. (2006). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 128(11), 3508–3509. [1]

  • HWE Reaction Conditions (Masamune-Roush): Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[2] Tetrahedron Letters, 25(21), 2183-2186. [1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Statistical Analysis of Field Trial Data for Methyl Dodeca-2,6-Dienoate-Baited Traps

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenges of Insect Trap Data

Field trials assessing the efficacy of lures like Methyl dodeca-2,6-dienoate present unique statistical challenges. Unlike controlled laboratory experiments, field data is subject to a multitude of environmental variables that can introduce significant heterogeneity. Furthermore, insect trap catch data are typically "count data," which often do not follow a normal distribution.[1][2] This necessitates the use of specialized statistical models that can accurately account for the underlying data structure.

A common issue with insect count data is that the variance is often related to the mean, and the data frequently exhibit a skewed distribution.[3] Standard parametric analyses, such as t-tests and ANOVA, which assume normality and homogeneity of variance, can lead to an inflated rate of significant results when applied to such data.[3] Therefore, a critical first step is to understand the nature of the data and select appropriate analytical methods.

The Cornerstone of Valid Inference: Rigorous Experimental Design

The quality of statistical analysis is fundamentally dependent on the quality of the experimental design. A well-designed field trial minimizes bias and confounding variables, thereby increasing the confidence in the observed treatment effects.

Key Principles of Field Trial Design
  • Replication: Multiple traps for each treatment (e.g., Methyl dodeca-2,6-dienoate vs. a standard lure or an unbaited control) should be deployed to account for spatial variation and inherent variability in insect populations.

  • Randomization: The placement of different trap types should be randomized to avoid systematic bias due to location-specific factors.

  • Blocking: If there are known gradients in the experimental area (e.g., proximity to a forest edge, differences in crop density), the area should be divided into blocks, and all treatments should be randomly assigned within each block. This helps to control for the effects of these gradients.

Workflow for a Robust Field Trial

The following diagram illustrates a typical workflow for a field trial comparing different insect trap baits.

Field_Trial_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Data Analysis & Interpretation P1 Define Objectives (e.g., Compare Lure Efficacy) P2 Select Treatments (Methyl dodeca-2,6-dienoate, Control, etc.) P1->P2 P3 Determine Experimental Design (e.g., Randomized Complete Block) P2->P3 P4 Establish Protocol (Trap type, placement, servicing schedule) P3->P4 E1 Site Selection & Preparation P4->E1 E2 Randomized Trap Deployment E1->E2 E3 Regular Data Collection (Insect Counts) E2->E3 E4 Data Recording & Management E3->E4 A1 Data Quality Control & Cleaning E4->A1 A2 Exploratory Data Analysis (Visualization) A1->A2 A3 Statistical Modeling (e.g., GLM with Negative Binomial) A2->A3 A4 Model Validation & Interpretation A3->A4 A5 Conclusion & Reporting A4->A5

Caption: A generalized workflow for conducting a field trial to compare insect trap baits.

Selecting the Appropriate Statistical Model: A Comparative Approach

Common Statistical Models for Insect Count Data

Here, we compare several generalized linear models (GLMs) that are well-suited for analyzing insect count data.[6]

Model Description Assumptions When to Use Limitations
Poisson Regression A foundational model for count data.The mean and variance of the count data are equal (equidispersion).When the mean and variance of the trap catches are approximately equal.Often violated in practice, as insect counts typically exhibit overdispersion.[6]
Quasi-Poisson Regression An extension of the Poisson model that accounts for overdispersion.The variance is a linear function of the mean.When there is evidence of overdispersion in the data.Less flexible in modeling the variance structure compared to the Negative Binomial model.
Negative Binomial Regression A more flexible model for overdispersed count data.[1][6]The variance is a quadratic function of the mean.The most commonly recommended model for insect trap data due to its ability to handle overdispersion.[1][4]Can be more computationally intensive than Poisson models.
Zero-Inflated Models (ZIP & ZINB) Two-part models that account for an excess of zero counts.[1]One part models the probability of a zero count, and the other part models the count for non-zero observations.When the number of empty traps is higher than expected under a standard Poisson or Negative Binomial distribution.The interpretation of the model parameters can be more complex.
A Decision-Making Framework for Model Selection

The following diagram provides a logical pathway for selecting the most appropriate statistical model for your field trial data.

Model_Selection_Flowchart Start Start with Field Trial Data (Insect Counts per Trap) Check_Zeros Are there an excessive number of zero counts? Start->Check_Zeros Check_Dispersion Is the variance approximately equal to the mean? Check_Zeros->Check_Dispersion No ZIP_ZINB Consider Zero-Inflated Models (ZIP or ZINB) Check_Zeros->ZIP_ZINB Yes Poisson Use Poisson Regression Check_Dispersion->Poisson Yes Negative_Binomial Use Negative Binomial Regression Check_Dispersion->Negative_Binomial No Final_Check Perform Model Diagnostics (e.g., residual plots) Poisson->Final_Check Negative_Binomial->Final_Check ZIP_ZINB->Final_Check

Caption: A decision-making flowchart for selecting an appropriate statistical model for insect count data.

Step-by-Step Protocol for Data Analysis

This section outlines a detailed, self-validating protocol for the statistical analysis of field trial data comparing Methyl dodeca-2,6-dienoate-baited traps with alternatives.

Data Preparation and Exploration
  • Data Entry and Cleaning: Enter the raw insect counts into a spreadsheet or database. Carefully check for and correct any data entry errors.

  • Exploratory Data Analysis (EDA):

    • Calculate summary statistics (mean, variance, median, range) for each treatment group.

    • Create boxplots or histograms to visualize the distribution of the data for each treatment. This will provide an initial indication of potential differences and the presence of outliers.

    • Plot the mean versus the variance for each treatment to visually assess for overdispersion.

Statistical Modeling in R (Example with Negative Binomial GLM)

The following is an example of how to perform a Negative Binomial Generalized Linear Model analysis in the R statistical environment.

Model Validation
  • Residual Analysis: Plot the residuals of the model to check for patterns. The residuals should be randomly scattered around zero.

  • Goodness-of-Fit: Use appropriate goodness-of-fit tests to assess how well the model fits the data.

Data Presentation and Interpretation

The results of the statistical analysis should be presented clearly and concisely to facilitate understanding and comparison.

Tabular Summary of Results
Treatment Mean Trap Catch (± SE) Statistical Grouping *
Methyl dodeca-2,6-dienoate150.5 ± 12.3A
Standard Lure95.2 ± 8.7B
Unbaited Control5.1 ± 1.2C

*Treatments with the same letter are not significantly different from each other (p > 0.05) based on post-hoc pairwise comparisons.

Visual Representation of Data

Bar charts with error bars are an effective way to visually represent the mean trap catches for each treatment, allowing for easy comparison.

Conclusion: Ensuring Scientific Integrity

References

  • Selecting the right statistical model for analysis of insect count data by using information theoretic measures. ResearchGate. Available at: [Link]

  • from Contagious Distributions. Southern Research Station. Available at: [Link]

  • Field Evaluation of Pheromone-Baited Traps for Coniesta ignefusalis (Lepidoptera: Pyralidae) in Niger. DigitalCommons@UNL. Available at: [Link]

  • Graphviz. Graphviz. Available at: [Link]

  • Which is the best statistical analysis to assess the Bait and Trap Color Preference on insect traps? ResearchGate. Available at: [Link]

  • Statistical analysis in method comparison studies part one. Acutecaretesting.org. Available at: [Link]

  • Selecting the right statistical model for analysis of insect count data by using information theoretic measures. Ovid. Available at: [Link]

  • A novel, easy method for estimating pheromone trap attraction range: Application to the pine sawyer beetle Monochamus galloprovincialis. ResearchGate. Available at: [Link]

  • How to Count Bugs: A Method to Estimate the Most Probable Absolute Population Density and Its Statistical Bounds from a Single Trap Catch. MDPI. Available at: [Link]

  • Role of trap design attributes for maximizing pheromone trap catches of Helicoverpa armigera moths in red gram ecosystem. HEXAPODA. Available at: [Link]

  • Comparative Analysis: Mastering Techniques for Effective Data Comparison. Available at: [Link]

  • A Comparison of Generalized Linear Models for Insect Count Data. Research India Publications. Available at: [Link]

  • A Statistical Model for Count Data Analysis and Population Size Estimation: Introducing a Mixed Poisson–Lindley Distribution and Its Zero Truncation. MDPI. Available at: [Link]

  • Using mathematical modelling to highlight challenges in understanding trap counts obtained by a baited trap. NIH. Available at: [Link]

  • Comparison of pheromone trap design and lures for Spodoptera frugiperda in Togo and genetic characterization of moths caught. USDA ARS. Available at: [Link]

  • 4. Data Comparison Methods. ITRC. Available at: [Link]

  • awesome-graphviz. GitHub. Available at: [Link]

  • Flowcharting Made Easy: Visualize Your User Flow with Graphviz! D_Central_Station. Available at: [Link]

  • Mating Disruption as an Effective Method for Controlling Lymantria dispar (L.): Results of the First Investigation in Europe. MDPI. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.